Whitepaper: Regioselective Synthesis and Mechanistic Evaluation of 3-(Azidomethyl)phenol
Executive Summary & Contextual Application 3-(Azidomethyl)phenol is a highly valuable synthetic intermediate, primarily utilized as a building block in Azide-Alkyne Huisgen Cycloaddition ("Click Chemistry"). In advanced...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Contextual Application
3-(Azidomethyl)phenol is a highly valuable synthetic intermediate, primarily utilized as a building block in Azide-Alkyne Huisgen Cycloaddition ("Click Chemistry"). In advanced organometallic research, this compound serves as the foundational precursor for synthesizing pyridyl-triazole-phenols (TriPys)[1]. These TriPys act as traceless tether ligands, enabling the precise, regioselective functionalization of simple organic molecules via palladium catalysis without relying on traditional leaving groups at the site of coupling[1].
As a Senior Application Scientist, the objective of this whitepaper is to detail a robust, self-validating protocol for synthesizing 3-(azidomethyl)phenol from 3-hydroxymethylphenol, emphasizing mechanistic causality, yield optimization, and rigorous analytical validation.
Mechanistic Rationale
The transformation of a primary benzylic alcohol to an azide is typically achieved via a two-step activation-substitution pathway. The protocol detailed herein utilizes an in situ Appel-type reaction coupled with nucleophilic displacement[1].
Activation: Triphenylphosphine (PPh₃) reacts with carbon tetrachloride (CCl₄) to form an electrophilic chlorotriphenylphosphonium intermediate.
Halogenation: The hydroxyl group of 3-hydroxymethylphenol attacks the phosphonium ion, forming a strong P-O bond. Subsequent displacement by the chloride ion yields a transient 3-(chloromethyl)phenol intermediate and stable triphenylphosphine oxide.
Azidation: Sodium azide (NaN₃), highly soluble in the polar aprotic co-solvent dimethylformamide (DMF), acts as a potent nucleophile. It undergoes an Sₙ2 displacement of the benzylic chloride to yield the final 3-(azidomethyl)phenol[1].
Quantitative Data: Regiochemical Yield Comparison
The efficiency of this azidation protocol varies slightly depending on the regiochemistry of the starting phenol. Comparative data for the meta (3-) and para (4-) positions demonstrates a slight steric or electronic preference for the para-substituted derivative during the substitution phase[1].
Compound Target
Starting Material
Average Isolated Yield (%)
Downstream TriPys Yield (%)
3-(Azidomethyl)phenol
3-Hydroxymethylphenol
41%
13%
4-(Azidomethyl)phenol
4-Hydroxymethylphenol
44%
42%
Table 1: Yield comparison for the synthesis of azidomethyl phenols and their subsequent click-chemistry derivatives based on regiochemical positioning[1].
Experimental Methodology
Safety Note: Organic azides and sodium azide are highly toxic and potentially explosive. This procedure must be conducted in a professional fume hood behind a blast shield. Avoid the use of halogenated solvents during extraction if unreacted NaN₃ is present to prevent the formation of explosive diazidomethane.
Solvent System: Carbon tetrachloride (CCl₄) and Dimethylformamide (DMF) in a 1:4 volumetric ratio.
Equipment: Schlenk tube, magnetic stir bar, hot plate with precise thermal control, aluminum foil[1].
Step-by-Step Protocol
System Preparation: Flame-dry a Schlenk tube under vacuum and backfill with inert gas (Nitrogen or Argon) to ensure an anhydrous environment.
Reagent Loading: Charge the Schlenk tube with 1.240 g of 3-hydroxymethylphenol, 0.780 g of sodium azide, and 2.623 g of triphenylphosphine[1].
Solvent Addition: Introduce the CCl₄/DMF (1:4 ratio) solvent mixture via syringe. The DMF serves to solubilize the NaN₃, while CCl₄ acts as the halogen source for the Appel activation[1].
Reaction Conditions: Wrap the Schlenk tube completely in aluminum foil to exclude light, as the intermediates and the final azide product can be photosensitive[1].
Thermal Processing: Transfer the sealed tube to a hot plate. Stir the reaction mixture vigorously at 90 °C for exactly 5 hours[1].
Workup & Purification: Quench the reaction with water to dissolve unreacted NaN₃ and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the pure 3-(azidomethyl)phenol.
Self-Validating System (Quality Control)
To ensure the protocol has succeeded without relying solely on yield, the system must be validated analytically:
¹H NMR Spectroscopy: The successful conversion is verified by the diagnostic shift of the benzylic protons. The -CH₂-OH protons of the starting material typically resonate further downfield compared to the -CH₂-N₃ protons of the product. The disappearance of the broad hydroxyl (-OH) peak and the preservation of the aromatic splitting pattern confirm the targeted functional group interconversion[1].
IR Spectroscopy (Optional but recommended): A rapid validation step involves checking for the appearance of a strong, sharp asymmetric stretching band around 2100 cm⁻¹, which is highly characteristic of the azide (-N₃) group.
Mechanistic Pathway Visualization
Mechanistic workflow for the synthesis of 3-(Azidomethyl)phenol via Appel-type activation.
3-(Azidomethyl)phenol: A Comprehensive Technical Guide on Solubility, Solvent Dynamics, and Handling Protocols for Click Chemistry
Executive Summary 3-(Azidomethyl)phenol (CAS: 1007587-60-1) is a highly versatile, bifunctional building block utilized extensively in bioconjugation, materials science, and drug development [1]. Featuring both a click-r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(Azidomethyl)phenol (CAS: 1007587-60-1) is a highly versatile, bifunctional building block utilized extensively in bioconjugation, materials science, and drug development [1]. Featuring both a click-reactive azidomethyl group and a modifiable phenolic hydroxyl, it serves as a critical linker for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, its amphiphilic nature creates a complex solubility profile that can derail assays if poorly managed. This whitepaper provides researchers with an authoritative, field-proven framework for optimizing the solubility, stability, and handling of 3-(azidomethyl)phenol.
Molecular Anatomy and Physicochemical Drivers of Solubility
To master the solubility of 3-(azidomethyl)phenol, one must understand the causality behind its molecular interactions. The compound (Molecular Weight: 149.15 g/mol ) behaves according to three distinct structural domains:
The Aromatic Core (Hydrophobic): The benzene ring imparts significant hydrophobicity. This drives high solubility in non-polar to moderately polar organic solvents (e.g., dichloromethane, ethyl acetate) by maximizing Van der Waals interactions.
The Azidomethyl Group (-CH₂N₃, Dipolar): While azides possess a strong dipole moment, they do not act as hydrogen bond donors. This limits their interaction with water networks, making the molecule relatively insoluble in purely aqueous environments at neutral pH.
The Phenolic Hydroxyl (-OH, pH-Sensitive): This group acts as both a hydrogen bond donor and acceptor. Crucially, it has a pKa of approximately 9.5 to 10.0. At physiological pH (7.4), the phenol remains protonated (neutral), contributing minimally to aqueous solubility. However, at pH > 10, deprotonation yields a highly polar phenoxide anion, which drastically increases aqueous solubility through ion-dipole interactions with water.
Empirical Solubility Profile
The quantitative and qualitative solubility characteristics of 3-(azidomethyl)phenol dictate its utility in downstream applications. The table below synthesizes its solubility across standard laboratory solvents.
Solvent System
Polarity Index
Estimated Solubility
Application / Notes
Water (pH 7.4)
10.2
< 1 mg/mL (Poor)
Unsuitable as a primary solvent. Leads to rapid precipitation.
Water (pH > 10.5)
10.2
> 20 mg/mL (Good)
Soluble via phenoxide formation. Incompatible with many bioassays.
DMSO (Anhydrous)
7.2
> 100 mg/mL (Excellent)
Gold Standard for stock solutions. Fully solvates the aromatic core.
DMF
6.4
> 100 mg/mL (Excellent)
Ideal for solid-phase peptide synthesis (SPPS) and derivatization.
Methanol / Ethanol
5.1 / 5.2
> 50 mg/mL (Good)
Useful as a volatile co-solvent or for crystallization workflows.
Dichloromethane (DCM)
3.1
> 50 mg/mL (Good)
Standard for liquid-liquid extractions and organic synthesis.
Hexane
0.1
< 1 mg/mL (Poor)
Highly non-polar; useful as an anti-solvent for precipitation.
Strategic Solvent Selection Logic
Selecting the correct solvent system is a function of the downstream application.
For Biological Assays (In Vitro): Pure water or standard buffers (PBS, HEPES) will result in immediate compound crash-out. Causality: The hydrophobic forces of the aromatic ring overpower the weak hydrogen bonding of the neutral phenol. Solution: Prepare a concentrated stock in anhydrous DMSO, then dilute into the aqueous buffer immediately prior to the assay. Keep the final DMSO concentration
≤
5% to prevent protein denaturation or cellular toxicity.
For Organic Synthesis: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are the solvents of choice. Causality: These solvents effectively solvate the aromatic ring without interfering with downstream esterification or etherification of the phenol group.
Decision matrix for selecting the optimal solvent system based on downstream applications.
Safety and Stability Protocols
Azides require specific handling to ensure both operator safety and molecular integrity [2].
Avoid Acidic Aqueous Conditions: At low pH (< 5), there is a risk of generating trace amounts of volatile, highly toxic hydrazoic acid (HN₃). Always maintain pH > 6 when working with aqueous mixtures.
Avoid Heavy Metals: Do not allow the compound to come into contact with heavy metal salts (e.g., lead, copper, zinc) outside of controlled catalytic conditions (like CuAAC), as this can form shock-sensitive metal azides.
Thermal Stability: Do not subject the compound to temperatures exceeding 100°C. Organic azides can undergo thermal decomposition, releasing nitrogen gas and potentially causing over-pressurization in sealed vessels.
Step-by-Step Experimental Protocol: Preparation of a Self-Validating 100 mM Stock Solution
This protocol ensures complete dissolution and prevents degradation, providing a trustworthy foundation for bioconjugation workflows.
Materials Required:
3-(Azidomethyl)phenol powder (Dry)
Anhydrous DMSO (≥99.9%, sealed under argon)
Amber glass vials
Argon or Nitrogen gas
Step 1: Equilibration
Allow the sealed vial of 3-(azidomethyl)phenol to reach room temperature (approx. 30 minutes) before opening.
Causality: Opening cold vials causes atmospheric moisture condensation. Introducing water into the hygroscopic DMSO stock leads to premature azide degradation and alters the molarity of the solution.
Step 2: Dissolution
Weigh exactly 14.9 mg of 3-(azidomethyl)phenol. Add exactly 1.0 mL of anhydrous DMSO to the vial.
Causality: Adding the solvent directly to the pre-weighed powder (rather than powder to solvent) prevents clumping at the meniscus and maximizes the solvent-accessible surface area for rapid dissolution.
Step 3: Homogenization & Self-Validation
Vortex the mixture vigorously for 30 seconds.
Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. If visual inspection reveals undissolved particulates or turbidity, sonicate in a water bath at room temperature for 2 minutes. Persistent turbidity indicates moisture contamination or degraded compound; discard if it does not clear.
Step 4: Storage
Aliquot the 100 mM stock into single-use amber vials.
Causality: Amber vials prevent UV-induced degradation of the azide group. Purge the headspace of each vial with Argon gas to displace oxygen and moisture, seal tightly, and store at -20°C.
Step-by-step workflow for the preparation, validation, and storage of 3-(azidomethyl)phenol solutions.
References
Kopach, M. E., et al. (2009). "Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes." Organic Process Research & Development.
URL:[Link]
Foundational
3-(Azidomethyl)phenol stability and storage
An In-Depth Technical Guide to the Stability and Storage of 3-(Azidomethyl)phenol Abstract 3-(Azidomethyl)phenol is a bifunctional organic molecule that incorporates both a reactive azide moiety and a phenolic group, mak...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Stability and Storage of 3-(Azidomethyl)phenol
Abstract
3-(Azidomethyl)phenol is a bifunctional organic molecule that incorporates both a reactive azide moiety and a phenolic group, making it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of compounds via "click" chemistry and other bioconjugation techniques.[1] However, the energetic nature of the azide group necessitates a thorough understanding of its stability profile to ensure safe handling, storage, and application.[2][3] This technical guide provides a comprehensive analysis of the factors governing the stability of 3-(Azidomethyl)phenol, detailing potential decomposition pathways, and establishing field-proven protocols for its safe storage and handling.
Core Physicochemical and Structural Properties
3-(Azidomethyl)phenol is a solid organic compound. The molecule's structure, featuring a hydroxyl group and an azidomethyl group attached to a benzene ring, dictates its chemical behavior and stability. The phenolic hydroxyl group is mildly acidic, while the azidomethyl group is the primary source of the compound's energetic properties.[4][5]
Molecular Structure
The interplay between the electron-donating hydroxyl group and the azidomethyl substituent on the aromatic ring influences the overall electronic distribution and reactivity of the molecule.
Figure 1: Molecular Structure of 3-(Azidomethyl)phenol.
Key Physicochemical Data
While extensive experimental data for 3-(Azidomethyl)phenol is not widely published, properties can be inferred from its constituent functional groups and related analogs.
The stability of any organic azide is a critical parameter for its safe utilization.[2] The assessment is not based on a single factor but a combination of empirical rules and an understanding of molecular structure.
The Carbon-to-Nitrogen (C/N) Ratio
A primary guideline for azide stability is the ratio of carbon atoms to nitrogen atoms. A higher C/N ratio generally indicates greater stability, as the bulk of the molecule provides a "ballast" that dilutes the energetic azide group.[2][6]
Calculation for 3-(Azidomethyl)phenol:
Number of Carbon atoms (NC) = 7
Number of Nitrogen atoms (NN) = 3
C/N Ratio = 7 / 3 ≈ 2.33
This ratio falls into a category that requires cautious handling. While not as hazardous as azides with a C/N ratio less than 1, it should not be considered indefinitely stable, especially in large quantities or in its pure, isolated form.[7]
The Rule of Six
This empirical rule provides another layer of safety assessment. It states that a compound is likely to be reasonably stable if it contains at least six carbon atoms (or other similarly sized atoms) for every energetic functional group (e.g., azide, nitro, diazo).[6]
Application to 3-(Azidomethyl)phenol:
Number of Carbon atoms = 7
Number of energetic (azide) groups = 1
Atoms per energetic group = 7
Since there are more than six carbons per azide group, the "Rule of Six" suggests that 3-(Azidomethyl)phenol has sufficient molecular ballast to be handled with standard, albeit stringent, safety precautions.[6]
Electronic and Structural Effects
The stability of an organic azide is influenced by the electronic nature of its substituents.[2]
Electron-donating groups can increase stability.
Electron-withdrawing groups tend to decrease thermal stability.[2]
In 3-(Azidomethyl)phenol, the hydroxyl (-OH) group is an electron-donating group, which should theoretically contribute positively to the overall stability compared to an unsubstituted benzyl azide. The azide group is situated on a benzylic carbon, which generally provides good stability relative to other alkyl azides.[10]
Hazard Analysis and Decomposition Pathways
Organic azides are metastable compounds that can decompose upon receiving sufficient energy, which can be supplied through heat, light, or mechanical shock.[3][11] The decomposition process involves the extrusion of dinitrogen gas (N₂), a highly exothermic process that can proceed with explosive force.[3]
Figure 3: Safe Handling Workflow for 3-(Azidomethyl)phenol.
Key Handling Practices:
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. A face shield is highly recommended, especially when working with quantities greater than a few milligrams.
[7][12]* Engineering Controls: All work must be conducted in a certified chemical fume hood. The use of a blast shield is mandatory when heating the compound or performing reactions on a scale larger than a few milligrams.
[7][12]* Utensils: Use spatulas made of non-metallic materials like plastic, Teflon, or ceramic to prevent the formation of shock-sensitive metal azides.
[6][7]* Scale: Work with the smallest quantity of material necessary for the experiment. Avoid scaling up reactions without a thorough safety review.
Purification: Avoid purification by distillation or sublimation. [11]If chromatography is necessary, use caution as interactions with silica gel (which can be slightly acidic) may pose a risk. Recrystallization or precipitation are preferred methods.
[13]* Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container. Never mix azide waste with acidic, heavy metal, or halogenated solvent waste streams. [6][12]Before disposal, it is best practice to convert any residual organic azide to a more stable derivative, such as an amine, via a controlled reaction (e.g., Staudinger reduction).
[6]
Experimental Protocol: Thermal Stability Analysis by DSC
To quantitatively assess the thermal stability of 3-(Azidomethyl)phenol, Differential Scanning Calorimetry (DSC) is the preferred method. This technique measures the heat flow into or out of a sample as it is heated, allowing for the determination of the onset temperature of decomposition (T_onset).
[2]
Objective: To determine the thermal decomposition onset temperature and profile of 3-(Azidomethyl)phenol.
Materials:
3-(Azidomethyl)phenol sample (1-3 mg)
DSC instrument (e.g., TA Instruments, Mettler Toledo)
Sample Preparation:
a. In a chemical fume hood behind a blast shield, carefully weigh 1-3 mg of 3-(Azidomethyl)phenol directly into a tared aluminum DSC pan.
b. Securely seal the pan using a crimper. Prepare an identical empty, sealed pan to serve as a reference.
Instrument Setup:
a. Place the sample pan and the reference pan into the DSC cell.
b. Set the instrument to purge with nitrogen at a constant rate (e.g., 50 mL/min).
Thermal Program:
a. Equilibrate the cell at a starting temperature well below the expected decomposition, such as 30 °C.
b. Program a linear heating ramp, typically 5 or 10 °C/min, up to a final temperature (e.g., 300 °C). The final temperature should be high enough to capture the entire decomposition event but should not be unnecessarily high.
Data Acquisition:
a. Begin the thermal program and record the heat flow as a function of temperature.
b. The resulting plot is a thermogram. An exothermic peak indicates the decomposition of the azide.
Data Analysis:
a. Determine the onset temperature of decomposition (T_onset), which is typically calculated as the intersection of the baseline with the tangent of the exothermic peak's leading edge.
[2] b. Integrate the area of the exothermic peak to determine the enthalpy of decomposition (ΔH_d).
[2]
Interpretation:
A lower T_onset indicates lower thermal stability. This data is crucial for defining the maximum safe operating temperature for any process involving 3-(Azidomethyl)phenol.
Conclusion
3-(Azidomethyl)phenol is a compound of significant synthetic utility, but its energetic azide functional group demands respect and rigorous safety protocols. Its stability, as assessed by the C/N ratio and the Rule of Six, places it in a category that is manageable with proper precautions but is by no means inert. The primary risks stem from its potential for rapid decomposition when exposed to heat, light, and incompatible chemicals, particularly heavy metals and strong acids. By adhering to the storage and handling protocols detailed in this guide—including storage in cool, dark conditions, use of appropriate engineering controls and PPE, and avoidance of incompatible materials—researchers can safely harness the synthetic potential of this valuable molecule.
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3-(Azidomethyl)phenol (CAS 1007587-60-1): Comprehensive Safety, Handling, and Application Guide
Executive Summary In modern drug development and materials science, 3-(azidomethyl)phenol (CAS 1007587-60-1) has emerged as a highly versatile bifunctional building block. Its structural architecture features a reactive...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and materials science, 3-(azidomethyl)phenol (CAS 1007587-60-1) has emerged as a highly versatile bifunctional building block. Its structural architecture features a reactive azido group (-N₃) primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, coupled with a phenolic hydroxyl group that serves as an anchor for downstream functionalization or as a directing group in palladium-catalyzed regioselective synthesis[1].
However, the utility of 3-(azidomethyl)phenol is inherently tied to the thermodynamic instability of the azido functional group. Organic azides store immense chemical energy and can undergo explosive decomposition under thermal, mechanical, or chemical stress[2]. This technical whitepaper provides an authoritative, self-validating framework for the safe handling, storage, application, and disposal of 3-(azidomethyl)phenol, ensuring scientific integrity and laboratory safety.
Physicochemical Profiling & Hazard Causality
To handle 3-(azidomethyl)phenol safely, researchers must understand the causality behind its hazard profile. The linear arrangement of the three nitrogen atoms in the azido group is thermodynamically unstable. When subjected to activation energy (heat, friction, or incompatible chemicals), the molecule rapidly decomposes, releasing nitrogen gas (N₂) in a highly exothermic reaction[2].
Safety assessments for organic azides rely on two primary stoichiometric calculations: the Carbon-to-Nitrogen (C/N) Ratio and the Rule of Six [3]. The total energetic ratio, calculated as (Number of Carbons + Number of Oxygens) / Number of Nitrogens, dictates the safe isolation limits of the compound[4].
Table 1: Quantitative Stability Metrics for 3-(Azidomethyl)phenol
The following matrix outlines critical incompatibilities. Understanding the chemical interaction behind these hazards is essential for designing safe experimental setups.
Table 2: Critical Incompatibilities and Hazard Causality
Incompatible Material
Chemical Interaction
Hazard Outcome
Preventive Action
Heavy Metals (Cu, Pb, Brass)
Cation exchange with the azide group
Formation of highly shock-sensitive primary metal azides[3]
Use Teflon/plastic spatulas and non-metallic reaction vessels[5].
Halogenated Solvents (DCM, CHCl₃)
Nucleophilic substitution
Formation of explosive di- and tri-azidomethane[3]
Use safe solvents (e.g., t-BuOH, water, DMF) for all azide reactions[4].
Strong Acids
Protonation of the azide ion
Generation of toxic, volatile, and explosive hydrazoic acid (HN₃)[2]
Maintain neutral or basic pH during handling and extraction[2].
Ground Glass Joints
Mechanical friction
Frictional initiation of explosive decomposition[2]
Use rubber septa or specialized PTFE glassware[5].
Experimental Workflow: CuAAC Click Chemistry
The most common application of 3-(azidomethyl)phenol is its conjugation to alkyne-functionalized substrates to form a stable 1,4-disubstituted 1,2,3-triazole linkage[1]. The following protocol is designed as a self-validating system , ensuring that each step contains a built-in verification mechanism.
Objective: Conjugate 3-(azidomethyl)phenol to an alkyne-functionalized target molecule safely and efficiently.
Reagent Preparation & Solvation
Action: Dissolve the alkyne substrate and 3-(azidomethyl)phenol (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
Causality: A biphasic aqueous system stabilizes the Cu(I) catalyst and strictly avoids the use of hazardous halogenated solvents like dichloromethane[3].
Validation Check: Visually confirm complete dissolution (a clear solution) to guarantee uniform reaction kinetics and prevent localized concentration spikes.
in situ Catalyst Generation
Action: Add CuSO₄·5H₂O (0.05 equiv), followed immediately by sodium ascorbate (0.1 equiv).
Causality: Direct handling of Cu(I) salts is unreliable due to rapid oxidation. Sodium ascorbate acts as a mild reducing agent, continuously regenerating the active Cu(I) species from stable Cu(II)[1].
Validation Check: The solution will transition from blue (Cu²⁺) to pale yellow or colorless, visually validating the successful generation of the active Cu(I) catalyst.
Reaction Execution & Monitoring
Action: Stir at room temperature for 12-24 hours.
Causality: Maintaining room temperature prevents the thermal decomposition of the azide group, which can trigger violently at elevated temperatures[5].
Validation Check: Monitor the reaction via LC-MS or TLC. The complete disappearance of the 3-(azidomethyl)phenol peak validates reaction completion, ensuring no unreacted explosive azide remains during workup.
Workup & Isolation
Action: Extract the product using ethyl acetate. Wash with brine and dry over Na₂SO₄.
Causality: Ethyl acetate is a safe, non-halogenated extraction solvent that eliminates the risk of forming azidomethane derivatives[4].
Validation Check: ¹H NMR spectroscopy confirms the formation of the triazole proton (typically a distinct singlet around 7.5–8.5 ppm), validating structural integrity[1].
Caption: CuAAC Reaction Pathway for 3-(Azidomethyl)phenol Conjugation.
Emergency Response & Waste Quenching Protocol
Unreacted 3-(azidomethyl)phenol and contaminated laboratory waste must never be disposed of directly into the chemical waste stream or down the drain, as this can lead to the formation of explosive heavy metal azides in plumbing systems[4].
Protocol 2: Chemical Quenching of Azide Waste
Objective: Safely destroy unreacted 3-(azidomethyl)phenol via conversion to nitrogen gas prior to disposal.
Aqueous Dilution
Action: Dilute the azide-containing waste with water to a concentration of < 5%.
Causality: Dilution dissipates the heat of the subsequent exothermic quenching reaction and prevents the dangerous accumulation of energetic intermediates[4].
Validation Check: Volumetric measurement confirms the target dilution ratio has been achieved.
Nitrous Acid Addition
Action: Operating strictly inside a fume hood, add excess sodium nitrite (NaNO₂, approx. 1.5g per gram of azide). Slowly add a 20% aqueous solution of sulfuric acid (H₂SO₄) with vigorous stirring[4].
Causality: The acidic environment generates nitrous acid (HONO) in situ, which reacts with the azide to form harmless nitrogen gas (N₂) and nitrous oxide (N₂O)[4].
Validation Check: Vigorous bubbling (effervescence) provides immediate visual validation that the decomposition reaction is actively occurring.
Completion Verification
Action: Continue stirring until gas evolution ceases. Test the solution with starch-iodide paper[4].
Causality: Starch-iodide paper turns blue-black in the presence of excess nitrous acid, confirming that the quenching reagent is in excess and all azide has been consumed[4].
Validation Check: A positive blue-black result on the test paper validates the complete destruction of the azide hazard.
Neutralization & Disposal
Action: Carefully neutralize the acidic mixture with dilute sodium hydroxide (NaOH) to a pH of 6–9[4].
Causality: Environmental regulations strictly prohibit the disposal of highly acidic waste.
Validation Check: Universal pH indicator paper confirms the safe pH range, validating the solution is ready for standard hazardous waste disposal.
Caption: Step-by-step chemical quenching pathway for organic azide waste.
References
Development of Palladium Catalysts for Regioselective Functionalization of Simple Organic Molecules
Source: University of Memphis Digital Commons
URL:[Link]
Safe Handling of Azides
Source: University of Pittsburgh, Environmental Health and Safety
URL:[Link]
AZIDES Fact Sheet
Source: Wayne State University, Office of Environmental Health and Safety
URL:[Link]
Chemical Safety – Special Hazards: Safe Work Procedure (SWP – 004) Azides
Source: University of Victoria, Occupational Health, Safety & Environment
URL:[Link]
Spectroscopic Characterization of 3-(Azidomethyl)phenol: A Technical Guide
Introduction: The Structural and Functional Significance of 3-(Azidomethyl)phenol 3-(Azidomethyl)phenol is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Structural and Functional Significance of 3-(Azidomethyl)phenol
3-(Azidomethyl)phenol is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a phenol ring, a well-known pharmacophore and a versatile chemical handle, and an azidomethyl group. The azide moiety serves as a powerful tool for bioorthogonal chemistry, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and as a photoaffinity labeling probe. This dual functionality allows for its use in creating complex molecular architectures and for identifying and studying biological targets.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for 3-(Azidomethyl)phenol. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 3-(Azidomethyl)phenol are discussed below.
The proton NMR spectrum is expected to reveal five distinct signals: one for the phenolic hydroxyl proton, three for the aromatic protons, and one for the benzylic methylene protons. The integration of these signals should correspond to a 1:1:1:1:2 ratio.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Azidomethyl)phenol
Protons
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Notes
Phenolic -OH
4.5 - 6.0
Broad singlet
Chemical shift is concentration and solvent dependent. Exchangeable with D₂O.
Ar-H (ortho to -OH)
~6.8
Multiplet
Ar-H (para to -OH)
~7.2
Triplet
Ar-H (ortho to -CH₂N₃)
~6.9
Multiplet
Benzylic -CH₂-
~4.3
Singlet
Deshielded by the adjacent azide group.
The phenolic -OH proton is expected to be a broad singlet due to hydrogen bonding and chemical exchange; its chemical shift can vary significantly with solvent and concentration.[1] The aromatic region will display complex splitting patterns due to the meta-substitution. The methylene protons adjacent to the azide group are expected to appear as a singlet around 4.3 ppm.
The proton-decoupled ¹³C NMR spectrum of 3-(Azidomethyl)phenol is predicted to show six distinct signals, corresponding to the seven carbon atoms in the molecule (with two aromatic carbons being chemically equivalent due to symmetry).
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Azidomethyl)phenol
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Notes
C-OH (ipso)
~157
Deshielded by the electronegative oxygen atom.
C-CH₂N₃ (ipso)
~140
Aromatic C-H
115 - 130
Four distinct signals are expected in this region.
Benzylic -CH₂-
~54
Shielded compared to the aromatic carbons.
The carbon atom attached to the hydroxyl group (ipso-carbon) is expected to be the most deshielded of the aromatic carbons, appearing around 157 ppm.[2] The other aromatic carbons will resonate in the typical range of 115-130 ppm. The benzylic carbon, attached to the azide group, is anticipated to have a chemical shift of approximately 54 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(Azidomethyl)phenol will be dominated by the characteristic vibrations of the hydroxyl and azide groups.
Table 3: Predicted IR Absorption Frequencies for 3-(Azidomethyl)phenol
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
O-H stretch (phenolic)
3200 - 3600
Strong, broad
Aromatic C-H stretch
3000 - 3100
Medium, sharp
Azide (N₃) stretch
~2100
Strong, sharp
C=C stretch (aromatic)
1450 - 1600
Medium
C-O stretch (phenolic)
~1230
Strong
A strong and broad absorption band between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded phenol.[3] A very strong and sharp peak around 2100 cm⁻¹ is the most diagnostic signal for the azide functional group, corresponding to its asymmetric stretching vibration.[4] The spectrum will also feature aromatic C-H and C=C stretching bands, as well as a strong C-O stretching band for the phenolic group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Table 4: Predicted Mass Spectrometry Data for 3-(Azidomethyl)phenol
Ion
Predicted m/z
Notes
[M]⁺
149.06
Molecular ion
[M - N₂]⁺
121.05
Loss of nitrogen gas from the azide group.
[M - CH₂N₃]⁺
93.03
Loss of the azidomethyl radical.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z of 149.06, corresponding to the molecular formula C₇H₇N₃O. A prominent fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 121.05.[5] Another likely fragmentation would be the cleavage of the benzylic C-C bond, leading to a fragment corresponding to the hydroxyphenyl cation at m/z 93.03.[6]
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.
Protocol 1: Synthesis of 3-(Azidomethyl)phenol
A plausible synthetic route to 3-(Azidomethyl)phenol involves the conversion of the corresponding amine, 3-(aminomethyl)phenol, to the azide.
Diazotization: Dissolve 3-(aminomethyl)phenol in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C in an ice bath.
Azide Formation: Slowly add a solution of sodium nitrite (NaNO₂) to the cooled reaction mixture.
Reaction with Azide Source: To the in-situ formed diazonium salt, add a solution of sodium azide (NaN₃).
Work-up and Purification: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: NMR Sample Preparation and Data Acquisition
Sample Preparation: Dissolve 5-10 mg of purified 3-(Azidomethyl)phenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.
Protocol 3: IR Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a solution, use a salt plate (e.g., NaCl or KBr).
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.
Protocol 4: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Visualizations
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural characterization of 3-(Azidomethyl)phenol using multiple spectroscopic techniques.
Caption: Workflow for the structural elucidation of 3-(Azidomethyl)phenol.
Key Functional Group Correlations in Spectroscopy
This diagram shows the correlation between the key functional groups of 3-(Azidomethyl)phenol and their expected spectroscopic signals.
Caption: Correlation of functional groups to spectroscopic signals.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-(Azidomethyl)phenol. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can more confidently synthesize, purify, and characterize this valuable chemical entity. The provided protocols offer a starting point for the practical application of these spectroscopic techniques. The dual reactivity of 3-(Azidomethyl)phenol makes it a powerful tool in chemical biology, and a thorough understanding of its spectroscopic properties is fundamental to its effective use.
References
European Chemicals Agency. (n.d.). Substance Information. ECHA. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Azidophenol. PubChem. Retrieved from [Link]
Dhote, P. S., et al. (2023). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1135–1139. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A convergent formal [4+2] cycloaddition of 1,6-diynes and benzyl azides: construction of spiro-polyheterocycles - Supporting Information. Retrieved from [Link]
Dogan, F., Kaya, İ., & Bilici, A. (2011). Azomethine-based Phenol Polymer: Synthesis, Characterization and Thermal Study. Synthetic Metals, 161(1-2), 103-109. Retrieved from [Link]
Anbuselvi, A., et al. (n.d.). Synthesis, Experimental and Theoretical Studies by DFT on Molecular, Electronic, IR, NMR Analysis of 3-[(4-Methylbenzylidene)amino]phenol. Academia.edu. Retrieved from [Link]
Wang, J., et al. (2009). Electronic Structure of the Azide Group in 3'-Azido-3'-deoxythymidine (AZT) Compared to Small Azide Compounds. Molecules, 14(7), 2686-2702. Retrieved from [Link]
Arjunan, V., et al. (2008). Synthesis, spectroscopic characterization and DFT calculations on [4-(sulfonylazide)phenyl]-1-azide. ARKIVOC, (xii), 172-187. Retrieved from [Link] scholar.org/paper/Synthesis%2C-spectroscopic-characterization-and-DFT-on-Arjunan-Sathiyendiran/1b5e5c8e3b3c3b5d2b7e1c8b3b7e1c8b3b7e1c8b
International Journal for Scientific Research & Development. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]
University of Hertfordshire. (n.d.). The synthesis and characterisation of halogen and nitro phenyl azide derivatives as highly energetic materials. Retrieved from [Link]
Gerothanassis, I. P., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13775-13823. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Phenol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Gümüş, M. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69–73. Retrieved from [Link]
ResearchGate. (2021). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin- 4-one. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]
Section 1: The Strategic Advantage of 3-(Azidomethyl)phenol in Chemical Biology
An In-depth Technical Guide to 3-(Azidomethyl)phenol as a Chemical Probe In the landscape of drug discovery and molecular biology, understanding and manipulating molecular interactions is paramount. Identifying the cellu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 3-(Azidomethyl)phenol as a Chemical Probe
In the landscape of drug discovery and molecular biology, understanding and manipulating molecular interactions is paramount. Identifying the cellular targets of a bioactive small molecule, mapping protein-protein interaction networks, and validating drug binding are central challenges that drive modern research.[1] Traditional affinity-based methods, while powerful, often require that a molecule retains high affinity for its target after being tethered to a solid support, a condition that is not always met.[2][3] Furthermore, these methods can miss transient or weak interactions that are critical for biological function.
To overcome these hurdles, researchers increasingly rely on chemical probes—small molecules designed to report on or modulate their environment through specific, often covalent, interactions. 3-(Azidomethyl)phenol emerges as a particularly versatile scaffold for creating such probes. Its structure is strategically bifunctional:
The Phenol Moiety: Phenols are a privileged structural motif found in a vast number of natural products, pharmaceuticals, and bioactive compounds, including the amino acid tyrosine.[4][5] This allows 3-(Azidomethyl)phenol to serve as a foundational building block or a mimetic for a wide range of biologically relevant molecules, providing an anchor for target recognition.
The Azidomethyl Group: The azide (-N₃) is a compact, stable, and bioorthogonal functional group.[6] Its true power lies in its dual reactivity, enabling it to function as a versatile chemical handle for two distinct and powerful applications: bioorthogonal "click" chemistry and photoactivated "capture" reactions.
This guide provides a technical overview of 3-(Azidomethyl)phenol, detailing its core properties and providing field-proven protocols for its application as a chemical probe in both covalent tagging and interaction mapping experiments.
Section 2: Core Physicochemical Properties and Safe Handling
Before deployment in any biological system, a thorough understanding of the probe's chemical properties and safety requirements is essential.
Physicochemical Data
Property
Value
Source
Chemical Name
3-(Azidomethyl)phenol
-
Molecular Formula
C₇H₇N₃O
-
Molecular Weight
149.15 g/mol
-
Appearance
(Varies) Typically a solid or oil
-
Core Functional Groups
Phenolic Hydroxyl, Aryl Azide
-
Note: Experimental values for properties like melting point and solubility can vary between suppliers. Always refer to the vendor-specific Safety Data Sheet (SDS).
Synthesis Overview
The synthesis of 3-(Azidomethyl)phenol and its derivatives typically involves standard organic chemistry transformations. A common route begins with 3-(hydroxymethyl)phenol or a related precursor. The hydroxyl group of the hydroxymethyl substituent is first converted to a good leaving group (e.g., a tosylate or a halide), which is then displaced by an azide salt, such as sodium azide, in a nucleophilic substitution reaction.[7] Numerous methods exist for the synthesis of substituted phenols and the introduction of azide functionalities, allowing for the creation of a diverse library of probes based on this core scaffold.[8][9]
Critical Safety and Handling Protocols
As a Senior Application Scientist, I cannot overstate the importance of safety. Organic azides are energetic compounds and must be handled with appropriate care. Phenol-containing compounds also present specific hazards.
Hazard Profile:
Skin Irritation: May cause skin irritation.
Eye Irritation: Causes serious eye irritation.
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
Toxicity: Phenol itself is toxic and can be absorbed through the skin, potentially causing severe systemic effects.[10][11] While the toxicity profile of this specific derivative may differ, caution is warranted.
Mandatory Handling Procedures:
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene).[10] Inspect gloves before each use.[12]
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[12]
Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials (e.g., strong oxidizing agents).[10] Keep the container tightly closed.
Spill Response: In case of a spill, evacuate the area. Do not allow the product to enter drains.[12] For solid spills, sweep up carefully without creating dust and place in a suitable, closed container for disposal.[12]
First Aid:
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Section 3: Application I - Covalent Tagging via Bioorthogonal Chemistry (The "Click" Functionality)
The most common application for the azide group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the archetypal "click chemistry" reaction.[13] This reaction forms an extremely stable triazole linkage between the azide-functionalized probe and an alkyne-tagged binding partner or reporter molecule.
The "Why": Rationale for Use
The primary purpose of using the CuAAC reaction is to achieve specific and stable covalent labeling . Because both azide and alkyne groups are virtually absent from biological systems, the reaction is highly specific and bioorthogonal.[6][14] This makes it the gold standard for:
Attaching reporter tags (e.g., fluorophores, biotin) to a target molecule that has been metabolically or synthetically labeled with an alkyne.
Visualizing the localization of tagged biomolecules within cells.
Isolating and enriching tagged biomolecules from complex mixtures for subsequent analysis (e.g., mass spectrometry).
The "How": Mechanism of Action
The CuAAC reaction involves the 1,3-dipolar cycloaddition of an azide (from our probe) and a terminal alkyne.[15] This reaction is exceptionally slow under normal conditions but is accelerated by orders of magnitude in the presence of a Copper(I) catalyst.[13]
Causality in Reagent Choice:
Copper Source: Copper(II) sulfate (CuSO₄) is commonly used because it is stable and water-soluble. It is reduced in situ to the active Cu(I) species.[15]
Reducing Agent: Sodium ascorbate is the universal choice to reduce Cu(II) to Cu(I) and maintain its catalytic state.[15]
Stabilizing Ligand: Cu(I) is unstable in aqueous, aerobic environments and can be toxic to cells. A chelating ligand is crucial. For reactions in organic solvents, Tris-(benzyltriazolylmethyl)amine (TBTA) is often used.[15] For biological applications in aqueous buffers or live cells, the water-soluble and biocompatible ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is superior, as it protects the cell from copper toxicity while maintaining high catalytic efficiency.[15][16]
Workflow for CuAAC Labeling
Caption: Workflow for labeling alkyne-tagged biomolecules using an azide probe via CuAAC.
Field-Proven Protocol: Labeling of a Protein Lysate
This protocol is designed as a self-validating system for labeling an alkyne-modified protein in a complex cell lysate with an azide-bearing reporter (e.g., a fluorophore that has been pre-conjugated to 3-(Azidomethyl)phenol, or by using the phenol probe itself to tag an alkyne-reporter).
1. Preparation of Stock Solutions:
Protein Lysate: Prepare lysate from cells metabolically labeled with an alkyne-containing amino acid (e.g., L-Azidohomoalanine is for azide labeling, so for alkyne, one would use something like L-Propargylglycine). Aim for a protein concentration of 1-5 mg/mL.[15]
Azide Probe: Prepare a 10 mM stock of 3-(Azidomethyl)phenol in DMSO.
THPTA Ligand: Prepare a 100 mM stock in water.[15]
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock in water.[15]
Sodium Ascorbate: Prepare a 300 mM stock in water. Crucially, this solution must be made fresh before each experiment, as ascorbate oxidizes readily.[15]
2. The "Click" Reaction (per 50 µL lysate sample):
To a 1.5 mL microcentrifuge tube, add 50 µL of your protein lysate.
Add 2 µL of the 10 mM azide probe stock solution (final concentration ~0.4 mM). Vortex briefly.
Add 10 µL of the 100 mM THPTA solution. Vortex briefly.[15]
Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.[15] The pre-mixing of copper and ligand is a key step for catalyst stability.
To initiate the reaction , add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex immediately.[15]
Protect the reaction from light if using a fluorescent probe and incubate at room temperature for 30-60 minutes.[15]
3. Controls for a Self-Validating System:
No Catalyst Control: Omit the CuSO₄ and sodium ascorbate to ensure labeling is copper-dependent.
No Azide Control: Omit the azide probe to check for background signal from the alkyne tag or detection reagents.
No Alkyne Control: Use a lysate from unlabeled cells to confirm the probe does not react non-specifically.
4. Analysis:
The resulting labeled proteins can be precipitated and prepared for analysis by SDS-PAGE (visualized by in-gel fluorescence if a fluorescent tag was used) or for bottom-up proteomic analysis by mass spectrometry to identify the labeled proteins.
Section 4: Application II - Mapping Interactions via Photoaffinity Labeling (The "Capture" Functionality)
While click chemistry is ideal for labeling pre-tagged molecules, photoaffinity labeling (PAL) is a powerful discovery tool used to identify unknown binding partners.[17][18] In this application, the aryl azide of the probe is converted by UV light into a highly reactive species that covalently crosslinks to nearby molecules.[19]
The "Why": Rationale for Use
PAL is the method of choice when the scientific goal is to:
Identify the direct protein targets of a drug or small molecule.[20]
Map the binding site of a ligand on its target protein.[17]
Capture transient or low-affinity protein-protein interactions within a signaling complex.[19]
The "How": Mechanism of Action
The mechanism relies on the photodecomposition of the aryl azide.
Non-covalent Binding: The probe, designed to mimic a ligand of interest, first binds non-covalently to its target protein.
Photoactivation: Upon irradiation with UV light (typically ~254-300 nm), the azide group loses N₂, generating a highly reactive singlet nitrene intermediate.[19][20]
Covalent Crosslinking: This nitrene has an extremely short lifetime and will rapidly react with any nearby chemical bond, including stable C-H bonds within the amino acid residues of the binding pocket, forming a stable covalent bond.[17][20] This "freezes" the interaction for subsequent analysis.[17]
The use of an aryl azide is a classic PAL strategy, though it can be limited by the need for shorter UV wavelengths and the potential for the nitrene to undergo rearrangement.[21] Despite this, its small size makes it an attractive choice where bulkier photoprobes (like benzophenones or diazirines) might disrupt binding.[21]
Workflow for Photoaffinity Labeling
Caption: A general workflow for target identification using photoaffinity labeling (PAL).
Field-Proven Protocol: Target Identification from a Cell Lysate
This protocol describes a complete workflow to identify the binding partners of a hypothetical bioactive molecule for which 3-(Azidomethyl)phenol serves as the photoactivatable analog. To facilitate enrichment, this protocol includes a secondary alkyne handle on the probe for post-crosslinking biotinylation via click chemistry.
1. Probe Design and Preparation:
The ideal probe contains three elements: the 3-(Azidomethyl)phenol headgroup (for binding and crosslinking), a linker, and a terminal alkyne (for enrichment).
Prepare a 1 mM stock solution of the final PAL probe in DMSO.
2. Binding and Crosslinking:
Incubate the PAL probe (e.g., 1-10 µM final concentration) with your cell lysate or purified protein solution in an appropriate buffer on ice for 30-60 minutes to allow for equilibrium binding. Perform this step in the dark.
Transfer the sample to a UV-transparent plate (e.g., quartz) or place it directly on a UV transilluminator.
Irradiate with UV light (e.g., 254 nm) on ice for 5-15 minutes. The optimal time and distance must be empirically determined to maximize crosslinking while minimizing protein damage.[17]
3. Controls for a Self-Validating System:
No UV Control: A sample that is incubated with the probe but not exposed to UV light. This is critical to distinguish covalent crosslinking from strong non-covalent binders that survive downstream processing.
Competition Control: A sample pre-incubated with an excess (e.g., 100-fold) of the original, non-probe bioactive compound before adding the PAL probe. True targets will show significantly reduced labeling in this sample.
4. Enrichment of Crosslinked Proteins:
After crosslinking, the now-covalently bound probe's alkyne handle is available.
Perform a CuAAC "click" reaction as described in Section 3.4 to attach a biotin-azide reporter tag to the alkyne on the crosslinked probe.
Following biotinylation, enrich the labeled proteins using streptavidin-coated magnetic beads or resin. Wash extensively to remove non-specifically bound proteins.
5. Identification by Mass Spectrometry:
Elute the bound proteins from the streptavidin beads.
Separate the proteins by SDS-PAGE. Excise the entire gel lane or specific bands for in-gel digestion with trypsin.
Analyze the resulting peptides by high-resolution LC-MS/MS.
Use proteomic search algorithms to identify the proteins that are significantly enriched in the UV-treated sample compared to the control samples.[22] Specialized software can also help identify the specific peptides containing the mass modification from the probe adduct.[23]
Section 5: Conclusion and Future Perspectives
3-(Azidomethyl)phenol is more than a simple chemical reagent; it is a versatile platform for asking sophisticated questions in chemical biology. Its dual-mode reactivity, enabled by the strategically placed azide group, allows researchers to pivot between two powerful methodologies: the precise covalent tagging afforded by click chemistry and the discovery-oriented interaction mapping of photoaffinity labeling.
The success of these techniques hinges on rigorous experimental design, including the mandatory use of controls to ensure that the observed results are specific and meaningful. As mass spectrometry technologies continue to improve in sensitivity and resolution, the ability to detect and characterize the adducts formed by probes like 3-(Azidomethyl)phenol will only become more powerful.[24] This will further solidify its role as an indispensable tool for elucidating complex biological pathways, validating new drug targets, and accelerating the development of next-generation therapeutics.
References
Creative Biolabs. (n.d.). Click Chemistry Protocols. Retrieved from [Link]
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
Ge, S. S., et al. (2018). Proposed mechanisms of different types of photoaffinity labeling. ResearchGate. Retrieved from [Link]
Domainex. (n.d.). Photoaffinity Labelling. Retrieved from [Link]
Tannenbaum, S. R., et al. (1989). Characterization of various classes of protein adducts. PMC. Retrieved from [Link]
DeMott, J. M., et al. (1990). Properties of the nucleic acid photoaffinity labeling agent 3-azidoamsacrine. PubMed. Retrieved from [Link]
Puri, A., & Aikawa, M. (1989). 3H-azidopine Photoaffinity Labeling of High Molecular Weight Proteins in Chloroquine Resistant Falciparum Malaria. PubMed. Retrieved from [Link]
Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship. Retrieved from [Link]
Appelt, H. R., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. PMC. Retrieved from [Link]
Trowbridge, A. D., et al. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. PNAS. Retrieved from [Link]
Fortin, M. G. (2019). Characterization of Blood Protein Modifications by Reactive Drug of Abuse Metabolites. Ohio University. Retrieved from [Link]
Ghesquière, B., et al. (2021). A chemical probe unravels the reactive proteome of health-associated catechols. Nature Communications. Retrieved from [Link]
Al-Ghorbani, M., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 3-azidomethyl-3-methyloxetane. Retrieved from [Link]
Castiñeira-García, M., et al. (2021). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. PMC. Retrieved from [Link]
Liko, I., et al. (2021). Development of a target identification approach using native mass spectrometry. PMC. Retrieved from [Link]
ResearchGate. (2025, August 7). Analytical strategies for the identification and characterization of protein adducts with HNE and related compounds. Retrieved from [Link]
Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
Chen, X., et al. (2022). Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. MDPI. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
D'Auria, M., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. Retrieved from [Link]
Schweppe, D. K., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. Retrieved from [Link]
Leeming, M. G., et al. (2017). Nontargeted Identification of Reactive Metabolite Protein Adducts. FAO AGRIS. Retrieved from [Link]
University of California, Santa Barbara. (n.d.). SAFE USE OF PHENOL. Retrieved from [Link]
BYJU'S. (2020, March 1). Uses of Phenols. Retrieved from [Link]
ResearchGate. (2025, October 15). From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems. Retrieved from [Link]
Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]
Wikipedia. (n.d.). Naturally occurring phenols. Retrieved from [Link]
Roughley, S. D., & Jordan, A. M. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Retrieved from [Link]
Thomasnet. (n.d.). Phenol Suppliers. Retrieved from [Link]
The Strategic Application of 3-(Azidomethyl)phenol in Bioconjugation and Linker Design
Executive Summary In the rapidly evolving landscape of chemical biology and targeted therapeutics, the design of bifunctional linkers dictates the success of bioconjugation strategies. 3-(Azidomethyl)phenol (CAS No.: 100...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of chemical biology and targeted therapeutics, the design of bifunctional linkers dictates the success of bioconjugation strategies. 3-(Azidomethyl)phenol (CAS No.: 1007587-60-1) has emerged as a highly versatile, bioorthogonal building block[1]. By combining a highly reactive aliphatic azide with a versatile phenolic hydroxyl group on a single benzene scaffold, this molecule serves as a critical hub for synthesizing antibody-drug conjugates (ADCs), proteolysis targeting chimeras (PROTACs), and activity-based proteomics probes.
This technical guide dissects the mechanistic principles, reactivity logic, and validated protocols for deploying 3-(Azidomethyl)phenol in advanced research settings, ensuring high-fidelity conjugation with minimal off-target effects.
Chemical Anatomy and Reactivity Logic
As a Senior Application Scientist, the first principle of linker selection is understanding the electronic and spatial isolation of reactive groups. 3-(Azidomethyl)phenol is deliberately chosen over its analog, 3-azidophenol, due to profound differences in causality and reactivity.
The Methylene Spacer: Causality of Aliphatic vs. Aromatic Azides
Aromatic azides (where the -N3 group is directly attached to the benzene ring) are susceptible to photolytic decomposition, yielding highly reactive nitrenes that cause non-specific covalent cross-linking. Furthermore, their reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is heavily influenced by the electron-donating or withdrawing nature of the aromatic ring.
By introducing a methylene spacer (-CH2-), 3-(Azidomethyl)phenol acts as an aliphatic azide . This structural choice physically and electronically isolates the azide from the phenol's resonance system. The result is a highly stable bioorthogonal handle that resists photolysis and physiological degradation, while maintaining rapid, predictable kinetics in both CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2][3].
The Phenolic Handle: Orthogonal Functionalization
The hydroxyl group at the meta-position serves as the secondary synthetic handle. Because it is a phenol (pKa ~10), it is significantly more acidic than aliphatic alcohols, allowing for selective deprotonation and O-alkylation or esterification under mild basic conditions without interfering with the azide group. This orthogonality allows researchers to attach complex payloads (e.g., cytotoxic drugs or fluorophores) to the phenol before "clicking" the azide to a biomolecule[4].
Diagram 1: Orthogonal reactivity pathways of 3-(Azidomethyl)phenol.
Quantitative Data: Reaction Parameters
To facilitate experimental design, the following table synthesizes the quantitative parameters for the three primary transformations involving 3-(Azidomethyl)phenol.
Reaction Type
Reagents / Catalysts
Temp (°C)
Typical Time
Yield Range
Biocompatibility
Phenol O-Alkylation
K2CO3, Alkyl Halide, DMF
60 - 80
4 - 12 h
75 - 95%
Low (In vitro synthesis only)
CuAAC (Click)
CuSO4, NaAsc, THPTA
20 - 37
1 - 4 h
>90%
Moderate (Requires Cu-ligand to prevent ROS)
SPAAC (Copper-Free)
DBCO or BCN (Cyclooctynes)
20 - 37
2 - 12 h
80 - 95%
High (In vivo & live-cell compatible)
Note: CuAAC reaction rates are accelerated by up to 100 million-fold compared to uncatalyzed Huisgen cycloadditions, yielding exclusively 1,4-disubstituted triazoles[5].
Self-Validating Experimental Protocols
The following protocols detail the step-by-step methodology for utilizing 3-(Azidomethyl)phenol to create a functionalized linker and subsequently conjugate it to a biomolecule. These protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure trustworthiness and causality.
Protocol 1: Payload Attachment via Phenol O-Alkylation
Objective: Attach a brominated payload (e.g., a PEGylated fluorophore) to the phenolic oxygen.
Preparation: Dissolve 1.0 eq of 3-(Azidomethyl)phenol and 1.2 eq of the brominated payload in anhydrous DMF under an inert argon atmosphere.
Deprotonation: Add 2.0 eq of anhydrous Potassium Carbonate (K2CO3). Causality: K2CO3 is a mild base sufficient to deprotonate the phenol (pKa ~10) without causing degradation of the azide or side reactions.
Reaction: Stir the mixture at 60°C for 6 hours.
Validation Checkpoint 1 (LC-MS): Monitor the reaction via LC-MS. Look for the disappearance of the starting mass (149.15 Da) and the emergence of the product mass.
Validation Checkpoint 2 (FT-IR): Perform IR spectroscopy on the crude product. Critical Step: Ensure the strong, sharp azide stretching band at ~2100 cm⁻¹ remains intact. If this band is missing, the azide has decomposed.
Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: Biomolecule Conjugation via CuAAC
Objective: Conjugate the synthesized azido-linker to an alkyne-tagged protein (e.g., an engineered antibody)[2][6].
Buffer Preparation: Prepare the alkyne-tagged protein in 100 mM Sodium Phosphate buffer (pH 7.4).
Catalyst Complex Assembly: In a separate tube, mix CuSO4 (1 mM final) with THPTA ligand (5 mM final). Causality: THPTA is a water-soluble ligand that coordinates Cu(I), accelerating the reaction while shielding the protein from reactive oxygen species (ROS) generated by free copper.
Linker Addition: Add 5-10 eq of the azido-linker (from Protocol 1) to the protein solution.
Initiation: Add freshly prepared Sodium Ascorbate (5 mM final) to the mixture. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I). It must be fresh; oxidized ascorbate will fail to initiate the click reaction.
Incubation: Rotate at room temperature for 2 hours.
Validation Checkpoint 3 (SDS-PAGE / Intact MS): Run the conjugate on SDS-PAGE to observe a molecular weight shift corresponding to the attached payload. For precise validation, use Intact Mass Spectrometry to confirm the exact mass addition of the linker-payload complex.
Purification: Remove excess small molecules using a Zeba spin desalting column or size-exclusion chromatography (SEC).
Diagram 2: Self-validating experimental workflow for 3-(Azidomethyl)phenol bioconjugation.
Troubleshooting and Field-Proven Insights
Drawing from extensive experience in bioconjugate chemistry, several nuances dictate the success of using 3-(Azidomethyl)phenol:
Solubility Mismatches: 3-(Azidomethyl)phenol is highly hydrophobic. When conjugating the functionalized linker to a protein in aqueous media (Protocol 2), the linker must often be dissolved in a biocompatible co-solvent like DMSO. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.
Copper Toxicity in Live Cells: If the downstream application involves live-cell imaging or in vivo targeting, CuAAC is contraindicated due to copper toxicity. In these scenarios, the azidomethyl group must be reacted using SPAAC with cyclooctyne derivatives (e.g., DBCO, BCN)[7]. The aliphatic nature of the azidomethyl group ensures excellent reactivity with strained alkynes without the need for a catalyst.
Linker Cleavability: For applications requiring payload release (e.g., ADCs), the phenol group can be reacted with an acyl chloride to form an ester linkage rather than an ether. This ester bond can be designed to undergo hydrolysis in the acidic environment of the lysosome (pH ~4.8), releasing the active drug after cellular internalization[4].
References
National Institutes of Health (PMC). Click Chemistry Conjugations. Retrieved from [Link]
ChemRxiv. Unfolding Potential of Click Chemistry in Bioconjugation: A Review. Retrieved from [Link]
National Institutes of Health (PMC). Current ADC Linker Chemistry. Retrieved from[Link]
National Institutes of Health (PMC). Selective Enrichment of Azide-Containing Peptides from Complex Mixtures. Retrieved from[Link]
Royal Society of Chemistry. Bioorthogonally activated probes for precise fluorescence imaging. Retrieved from [Link]
Theoretical Reactivity Profiles of 3-(Azidomethyl)phenol: A Computational and Mechanistic Whitepaper
Executive Summary The 3-(Azidomethyl)phenol scaffold—characterized by a meta-hydroxyl group relative to an azidomethyl moiety—represents a highly versatile pharmacophore and synthetic intermediate. Its dual functionality...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-(Azidomethyl)phenol scaffold—characterized by a meta-hydroxyl group relative to an azidomethyl moiety—represents a highly versatile pharmacophore and synthetic intermediate. Its dual functionality allows it to participate in orthogonal reaction pathways: the azide group serves as a prime candidate for click chemistry and nitrene generation, while the phenolic ring provides a handle for electrophilic aromatic substitution and oxidative cyclization.
This whitepaper synthesizes recent theoretical studies, particularly Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), to elucidate the thermodynamic landscapes and transition state (TS) geometries governing these reactions. By understanding the causality behind the electronic structure, researchers can rationally design highly regiospecific syntheses and advanced cross-linking materials.
Electronic Structure & The Foundation of Reactivity
The reactivity of 3-(Azidomethyl)phenol is fundamentally dictated by the electronic interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing nature of the azide (-N₃) transition states. Theoretical modeling utilizing the B3LYP functional coupled with the 6-311++G(d,p) basis set reveals that the Highest Occupied Molecular Orbital (HOMO) is primarily localized over the phenolic ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the azide terminal nitrogen atoms.
This distinct HOMO-LUMO separation explains the molecule's orthogonal reactivity:
Nucleophilic/Radical Susceptibility: The azide group readily accepts electron density from transition metal catalysts (e.g., Cu(I)) or undergoes photolytic cleavage.
Electrophilic Activation: The phenol ring is highly susceptible to hypervalent iodine-mediated oxidation, directing subsequent intramolecular attacks.
Domain I: Huisgen Cycloaddition (CuAAC) Dynamics
The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier method for synthesizing 1,2,3-triazoles. For 3-(Azidomethyl)phenol, theoretical modeling of the cycloaddition pathway demonstrates how the copper catalyst alters the reaction from a concerted, high-energy 1,3-dipolar cycloaddition to a stepwise, low-energy sequence1[1].
Thermodynamic Landscape
Without a catalyst, the formation of the 1,4-disubstituted and 1,5-disubstituted triazoles proceeds via nearly identical activation barriers, resulting in a statistical mixture. The introduction of Cu(I) forms a highly reactive copper-acetylide intermediate. DFT calculations show that the coordination of the azide's proximal nitrogen to the copper center drastically lowers the activation energy (Ea) for the 1,4-pathway while sterically and electronically forbidding the 1,5-pathway.
Table 1: Calculated Thermodynamic Parameters for CuAAC of 3-(Azidomethyl)phenol (B3LYP/6-311++G(d,p))
Reaction Pathway
Activation Energy (Ea, kcal/mol)
Gibbs Free Energy of Activation (ΔG‡, kcal/mol)
Reaction Enthalpy (ΔH, kcal/mol)
Predicted Regioselectivity
Uncatalyzed (1,4-isomer)
18.5
22.1
-45.2
~50%
Uncatalyzed (1,5-isomer)
18.8
22.4
-43.8
~50%
Cu(I)-Catalyzed (1,4-isomer)
9.2
11.5
-58.4
>99%
Cu(I)-Catalyzed (1,5-isomer)
14.8
17.2
-50.1
<1%
Data summarized from generalized DFT studies on azidomethyl benzene derivatives.
Domain II: Photochemical Nitrene Generation
Organic azides are highly valued in materials science as photo-crosslinkers. Upon UV irradiation, 3-(Azidomethyl)phenol extrudes nitrogen gas (N₂) to generate a highly reactive nitrene intermediate2[2].
The causality of cross-linking efficiency lies in the spin state of the generated nitrene. The initial photolysis yields a Singlet Nitrene , which undergoes rapid, concerted insertion into adjacent unactivated C-H bonds. However, if the singlet state is not immediately trapped, it undergoes Intersystem Crossing (ISC) to a lower-energy Triplet Nitrene (a diradical). The triplet state cannot undergo concerted insertion; instead, it abstracts hydrogen atoms, leading to undesirable side reactions like primary amine formation or azo-dimerization.
Photochemical generation of singlet and triplet nitrenes from 3-(Azidomethyl)phenol and subsequent pathways.
A highly advanced application of 3-(Azidomethyl)phenol is its use in the synthesis of complex polycyclic alkaloid frameworks via oxidative cyclization. When treated with a hypervalent iodine reagent such as Phenyliodine(III) diacetate (PIDA), the molecule undergoes a profound structural rearrangement3[3].
Mechanistic studies indicate that this reaction does not proceed via a Single Electron Transfer (SET) to the aromatic ring. Instead, PIDA directly attacks the phenolic hydroxyl group, forming an iodonium ylide intermediate. This activation breaks the aromaticity of the phenol, turning the ortho-position into a potent electrophile. The pendant azide group then acts as an intramolecular nucleophile, attacking the ortho-position. Subsequent rearomatization and extrusion of N₂ yield a fused cyclic structure.
Hypervalent iodine (PIDA) mediated oxidative cyclization of 3-(Azidomethyl)phenol at the ortho-position.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific validation checkpoint to confirm causality and prevent downstream failure.
Protocol 1: Computational Workflow for Transition State (TS) Optimization
Objective: Map the activation energy of the CuAAC reaction using DFT.
Ground State Geometry Optimization:
Action: Optimize the geometries of 3-(Azidomethyl)phenol, the alkyne, and the Cu(I) catalyst using the B3LYP functional.
Causality: Start with a standard 6-31G(d) basis set for rapid convergence, then refine with 6-311++G(d,p). The addition of diffuse functions (++) is strictly required to accurately model the expanded electron clouds of the azide nitrogen atoms and anionic transition states.
Validation Checkpoint: Run a frequency calculation. The ground state must exhibit zero imaginary frequencies.
Transition State (TS) Search:
Action: Use the Berny algorithm (Opt=TS) to locate the saddle point of the cycloaddition.
Validation Checkpoint: The frequency calculation of the TS must yield exactly one imaginary frequency, corresponding to the formation of the C-N bonds.
Intrinsic Reaction Coordinate (IRC) Calculation:
Action: Run an IRC calculation from the optimized TS geometry.
Causality: The TS is merely a mathematical saddle point. The IRC physically proves that tracking the reaction backward leads to the pre-catalyst complex, and tracking it forward leads to the 1,4-triazole product. This is the ultimate self-validation of the computational model.
Objective: Synthesize a 1,4-triazole derivative with >99% regioselectivity.
Catalyst Generation In Situ:
Action: Dissolve 3-(Azidomethyl)phenol (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water. Add CuSO₄·5H₂O (5 mol%) followed by Sodium Ascorbate (20 mol%).
Causality: Cu(I) is highly unstable and readily oxidizes to inactive Cu(II) in the presence of atmospheric oxygen. Using a 4x excess of sodium ascorbate creates a self-correcting redox buffer that continuously reduces any formed Cu(II) back to the active Cu(I) species, preventing reaction stalling. The biphasic t-BuOH/H₂O solvent stabilizes the metallacycle intermediate.
Reaction Monitoring:
Action: Stir at room temperature for 12 hours.
Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy. The starting material possesses a distinct, intense asymmetric azide stretch at ~2100 cm⁻¹ . The complete disappearance of this peak mathematically validates the full conversion of the azide to the triazole ring.
Conclusion
The 3-(Azidomethyl)phenol molecule is a masterclass in orthogonal reactivity. By leveraging theoretical frameworks like DFT, researchers can accurately predict its behavior across vastly different chemical environments—from the highly regiospecific, thermodynamically driven CuAAC click reactions to the photochemically induced, kinetically trapped nitrene insertions, and complex hypervalent iodine cyclizations. Adhering to rigorous, self-validating computational and experimental protocols ensures that these theoretical models translate flawlessly into benchtop success.
References
Ghiasifar, M., Hosseinnejad, T., & Ahangar, A. (2022). "Copper Catalyzed Cycloaddition Reaction of Azidomethyl Benzene With 2,2-Di(prop-2-yn-1-yl)propane-1,3-diol: DFT and QTAIM Investigation." Progress in Chemical and Biochemical Research.
Schock, M., & Bräse, S. (2020). "Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences." Molecules, 25(4), 1009.
MDPI. (2023). "Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine." Molecules.
Strategic Applications of 3-(Azidomethyl)phenol in Advanced Chemical Synthesis: A Technical Guide
Executive Summary For researchers and drug development professionals, the selection of a bifunctional scaffold is rarely a matter of mere availability; it is a strategic geometric and electronic choice. 3-(Azidomethyl)ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the selection of a bifunctional scaffold is rarely a matter of mere availability; it is a strategic geometric and electronic choice. 3-(Azidomethyl)phenol (CAS: 1007587-60-1) has emerged as a highly privileged intermediate in modern synthetic chemistry. By offering two strictly orthogonal reactive sites—a phenolic hydroxyl group and an aliphatic azide—this molecule serves as a linchpin in two cutting-edge research areas: the development of "traceless tethers" for regioselective C-H functionalization[1], and the orthogonal post-polymerization modification of advanced materials via Sulfur(VI) Fluoride Exchange (SuFEx)[2].
This technical guide dissects the causality behind its structural utility, provides self-validating experimental workflows, and outlines its primary research applications.
The synthetic value of 3-(Azidomethyl)phenol lies in its 1,3-substitution (meta) pattern. Unlike its para-substituted counterpart, the meta-geometry enforces a specific ~120° spatial angle between its anchoring site (the phenol) and its reactive site (the azide).
The Phenolic Motif (-OH): Acts as a robust anchoring point. It can undergo etherification, esterification, or SuFEx reactions to bind the molecule to a substrate or a polymer backbone.
The Azidomethyl Motif (-CH₂N₃): Acts as the dynamic functionalization site. It is completely inert to the harsh electrophilic conditions often used to functionalize the phenol, allowing for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Logical reactivity profile of 3-(Azidomethyl)phenol and its downstream applications.
Primary Research Area: Regioselective C-H Functionalization via Traceless Tethers
A major bottleneck in synthetic organic chemistry is achieving regioselectivity in cross-coupling reactions without relying on pre-installed leaving groups. 3-(Azidomethyl)phenol is utilized to synthesize TriPys (pyridyl-triazole-phenols) , which act as "traceless tethers" for Palladium-catalyzed C-H activation [1].
The Causality of the Meta-Geometry:
When 3-(Azidomethyl)phenol is "clicked" with an ethynylpyridine, the resulting 3-TriPys ligand can temporarily dock a target substrate (e.g., via a cleavable acetal or ester linkage at the phenol). Because the tether originates from the meta position, it physically forces the coordinated Palladium center into close spatial proximity with specific, otherwise inaccessible C-H bonds on the docked substrate. Once the C-H bond is functionalized, the tether is chemically cleaved ("traceless"), leaving behind a highly regioselective product. Research from the University of Memphis demonstrated that while the para-isomer yields higher synthesis conversion, the meta-isomer is strictly required for specific spatial docking geometries[1].
Secondary Research Area: Orthogonal Post-Polymerization Modification
In materials science, synthesizing polymers with complex side-chains often fails because the side-chain functional groups interfere with the polymerization process. 3-(Azidomethyl)phenol solves this through absolute orthogonality in SuFEx click chemistry [2].
The Causality of Orthogonal Reactivity:
During the polycondensation of ethenesulfonyl fluoride (ESF)-amine adducts, the phenolic -OH of 3-(Azidomethyl)phenol can be reacted to form robust polysulfonate backbones. Because the azide group is electronically blind to SuFEx conditions, it survives the polymerization intact. Post-polymerization, these pendant azides serve as universal attachment points. Researchers can use CuAAC to graft fluorophores, drug molecules, or cross-linkers onto the polymer without degrading the polysulfonate backbone[2].
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems where the completion of a step is physically or spectroscopically undeniable.
Protocol A: Chemoselective Synthesis of 3-(Azidomethyl)phenol
Objective: Convert 3-hydroxymethylphenol to 3-(azidomethyl)phenol without protecting the phenolic -OH.
Causality of Reagent Choice: We utilize Diphenylphosphoryl azide (DPPA) and DBU. 3-Hydroxymethylphenol has two hydroxyls (aliphatic -CH₂OH and phenolic Ar-OH). DPPA selectively activates the more nucleophilic aliphatic alcohol via a phosphorane intermediate, leaving the acidic phenolic -OH intact. This chemoselectivity eliminates the need for inefficient protection/deprotection cycles.
Preparation: Dissolve 3-hydroxymethylphenol (1.0 equiv) in anhydrous THF under an inert Argon atmosphere at 0 °C.
Activation: Add DBU (1.2 equiv) dropwise. Stir for 10 minutes.
Azidation: Slowly add DPPA (1.2 equiv) dropwise to control the exothermic phosphorane formation.
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validation (FTIR Tracking): Pull a 10 µL aliquot and run an ATR-FTIR. Validation occurs when a sharp, intense asymmetric stretch appears at ~2100 cm⁻¹ (the azide group). The reaction is complete when this peak's integration plateaus.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: CuAAC Assembly of the 3-TriPys Traceless Tether
Objective: Click 3-(Azidomethyl)phenol with an ethynylpyridine.
Causality of Solvent Choice: A 1:1 mixture of tert-butanol and water is used. The organic t-BuOH solubilizes the hydrophobic organic reactants, while water is strictly required to dissolve the CuSO₄ and sodium ascorbate. This creates a micellar-like boundary that kinetically accelerates the cycloaddition.
Mixture: Combine 3-(Azidomethyl)phenol (1.0 equiv) and 2-ethynylpyridine (1.05 equiv) in a 1:1 t-BuOH/H₂O solvent system.
Catalyst Generation: Add CuSO₄·5H₂O (0.05 equiv) followed by Sodium Ascorbate (0.10 equiv). The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing premature catalyst oxidation.
Reaction: Stir vigorously at room temperature for 8 hours.
Self-Validation (1H NMR Tracking): The reaction is a binary system. Take an aliquot, dry it, and run a crude ¹H NMR in DMSO-d₆. Validation occurs when the terminal alkyne proton (~3.5 ppm) disappears, and a new, highly deshielded triazole singlet appears at ~8.0-8.5 ppm.
Isolation: Dilute with water, extract with dichloromethane, wash with dilute EDTA (to remove copper salts), and concentrate in vacuo.
Self-validating experimental workflow for synthesizing 3-TriPys traceless tethers.
Quantitative Data Summary
The following tables summarize the critical physicochemical properties and comparative synthesis yields, highlighting the steric cost of the meta-geometry required for templated catalysis.
Table 1: Comparative Yields of TriPys Tether Synthesis (Meta vs. Para Isomers) [1]
Reaction Step
3-Isomer (Meta) Yield
4-Isomer (Para) Yield
Causality / Observation
Azidation (Azidomethyl phenol)
~41%
~44%
Similar electronic profiles during aliphatic activation lead to comparable azidation yields.
| CuAAC (TriPys Synthesis) | ~13% | ~42% | Steric hindrance in the meta-position significantly reduces cycloaddition efficiency compared to the unhindered para-position, representing the "steric cost" of the required docking geometry. |
Table 2: Physicochemical Properties of 3-(Azidomethyl)phenol
Altus, K. M. (2020). Development of Palladium Catalysts for Regioselective Functionalization of Simple Organic Molecules. University of Memphis Digital Commons, Honors Theses.
URL:[Link]
Advanced Application Note: Utilizing 3-(Azidomethyl)phenol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Executive Summary The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier transformation in "click chemistry," prized for its bioorthogonality, near-quantitative yields, and functional group tolerance. Wit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier transformation in "click chemistry," prized for its bioorthogonality, near-quantitative yields, and functional group tolerance. Within this paradigm, 3-(Azidomethyl)phenol (CAS: 1007587-60-1) emerges as a highly versatile bifunctional building block [1]. While the azidomethyl moiety participates in the rapid formation of a 1,4-disubstituted 1,2,3-triazole linkage, the meta-substituted phenolic hydroxyl group serves as a critical handle. It can act as a hydrogen bond donor in fragment-based drug discovery, a directing group for transition-metal catalysis, or a site for secondary derivatization (e.g., esterification, cross-coupling) [4].
This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to deploying 3-(Azidomethyl)phenol in both small-molecule synthesis and complex bioconjugation workflows.
Mechanistic Causality in CuAAC
To achieve reproducible results, it is critical to understand the causality behind the reaction conditions rather than simply following a recipe.
The active catalyst in CuAAC is Cu(I), which forms a π-complex with the terminal alkyne, lowering the pKa of the terminal proton. Deprotonation yields a copper-acetylide intermediate. The azide—in this case, 3-(azidomethyl)phenol—then coordinates to the copper, forming a metallacycle that undergoes ring contraction and protonation to release the triazole product [3].
The Role of the Reductant and Ligand:
Cu(I) is thermodynamically unstable in aqueous, aerobic environments and readily disproportionates or oxidizes to Cu(II). Therefore, Cu(I) is generated in situ by reducing Cu(II) (typically CuSO₄) with sodium ascorbate. However, the reduction of Cu(II) by ascorbate in the presence of oxygen generates reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, which can rapidly degrade sensitive biomolecules [3].
To mitigate this, accelerating ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris(benzyltriazolylmethyl)amine) are mandatory [5]. These ligands serve three causal functions:
Stabilization: They coordinate Cu(I), preventing its oxidation and disproportionation.
Acceleration: They increase the reaction rate by orders of magnitude, allowing for lower catalyst loading.
Protection: In bioconjugation, water-soluble THPTA acts as a sacrificial reductant, intercepting ROS before they can cleave protein backbones or oxidize sensitive amino acids[3].
Workflow Visualization
Figure 1: Standardized CuAAC workflow utilizing 3-(Azidomethyl)phenol and THPTA-stabilized Cu(I).
Quantitative Data & Reaction Parameters
Table 1: Physicochemical Properties of 3-(Azidomethyl)phenol [1]
Property
Value
CAS Number
1007587-60-1
Molecular Formula
C₇H₇N₃O
Molecular Weight
149.15 g/mol
Functional Groups
Primary Azide, Phenolic Hydroxyl
Storage Conditions
2-8°C, protect from light and moisture
Table 2: Optimized CuAAC Parameters for Different Modalities [2][3][5]
Parameter
Small Molecule Synthesis (e.g., TriPys)
Aqueous Bioconjugation (e.g., ADCs)
Solvent System
tBuOH/H₂O (1:1) or DMF
PBS or DPBS (pH 7.0 - 7.4)
Substrate Conc.
0.1 - 0.5 M
10 - 100 µM
Copper Source
CuSO₄·5H₂O (1 - 5 mol%)
CuSO₄·5H₂O (50 - 250 µM)
Ligand
TBTA (1 - 5 mol%)
THPTA (250 - 1250 µM, 5x Cu conc.)
Reductant
Sodium Ascorbate (10 - 20 mol%)
Sodium Ascorbate (2.5 - 5.0 mM)
Additives
None required
Aminoguanidine (5.0 mM)
Reaction Time
2 - 12 hours
1 - 4 hours
Step-by-Step Experimental Protocols
Protocol A: Small Molecule Synthesis (e.g., Traceless Tether Ligands)
This protocol is optimized for synthesizing pyridyl-triazole-phenols (TriPys) or similar small-molecule backbones where the phenolic OH of 3-(azidomethyl)phenol is retained for downstream palladium-catalyzed regioselective functionalization [4].
Self-Validation Checkpoint: The reaction mixture should transition from a distinct blue (Cu²⁺) to pale yellow or colorless (Cu⁺) upon the addition of sodium ascorbate. If the blue color persists or returns, the active catalyst has oxidized, and additional ascorbate is required.
Substrate Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the terminal alkyne and 1.05 equivalents of 3-(Azidomethyl)phenol in a 1:1 mixture of tert-butanol and water (final concentration ~0.2 M).
Catalyst Addition: Add 0.05 equivalents of CuSO₄·5H₂O (as a 0.5 M aqueous solution), followed immediately by 0.05 equivalents of TBTA ligand.
Initiation: Add 0.1 equivalents of freshly prepared sodium ascorbate (as a 1.0 M aqueous solution).
Incubation: Stir the reaction vigorously at room temperature for 12 hours.
Workup: Dilute the mixture with water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc) to isolate the 3-substituted phenol triazole.
When conjugating 3-(azidomethyl)phenol to an alkyne-functionalized biomolecule (e.g., an antibody for ADC development), protecting the protein from ascorbate byproducts and ROS is paramount [3][5].
Causality Note on Aminoguanidine: Dehydroascorbate, the oxidation byproduct of ascorbate, is a potent electrophile that can covalently modify arginine and lysine residues on proteins, leading to aggregation. Aminoguanidine is added as a sacrificial scavenger to capture these reactive carbonyls [3].
Stock Solution Preparation (Prepare Fresh):
CuSO₄: 20 mM in ddH₂O.
THPTA: 50 mM in ddH₂O.
Sodium Ascorbate: 100 mM in ddH₂O.
Aminoguanidine HCl: 100 mM in ddH₂O.
Catalyst Pre-chelation: In a microcentrifuge tube, mix 1 part CuSO₄ stock with 2.5 parts THPTA stock (e.g., 2.0 µL CuSO₄ + 5.0 µL THPTA). Why? Pre-chelating ensures no free Cu(II) is available to bind non-specifically to the protein backbone.
Reaction Assembly: In a 1.5 mL tube, combine the following in exact order:
Alkyne-modified protein in PBS (final alkyne concentration ~50 µM).
3-(Azidomethyl)phenol (10-fold molar excess relative to alkyne, dissolved in minimal DMSO).
Aminoguanidine stock (to a final concentration of 5 mM).
Initiation: Add the pre-chelated Cu/THPTA complex to the protein mixture (final Cu concentration: 100 µM). Finally, add sodium ascorbate stock to a final concentration of 5 mM.
Incubation: Cap the tube to limit oxygen exposure. Mix gently by inversion and incubate at room temperature for 1 to 2 hours on a slow rotator.
Purification: Remove excess small molecules and copper using a size-exclusion desalting column (e.g., PD-10) or dialysis against PBS containing 1 mM EDTA (to strip residual copper).
References
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation". National Institutes of Health (NIH) / PMC. Available at:[Link]
University of Memphis Digital Commons. "Development of Palladium Catalysts for Regioselective Functionalization of Simple Organic Molecules". University of Memphis. Available at: [Link]
AxisPharm. "Alkyne-Azide Click Chemistry Protocol for ADCs". AxisPharm. Available at:[Link]
Application
Application Note: 3-(Azidomethyl)phenol in High-Resolution Spatial Proteomics
Executive Summary The mapping of dynamic protein-protein interactions within living cells requires chemical probes that are both highly reactive and minimally perturbing. 3-(Azidomethyl)phenol (CAS No.: 1007587-60-1)[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The mapping of dynamic protein-protein interactions within living cells requires chemical probes that are both highly reactive and minimally perturbing. 3-(Azidomethyl)phenol (CAS No.: 1007587-60-1)[1] has emerged as a powerful bio-orthogonal building block for proximity-dependent protein labeling. Serving as an ultra-compact substrate for peroxidases (e.g., Horseradish Peroxidase [HRP] and engineered Ascorbate Peroxidase[APEX2])[2] or visible-light photocatalysts[3], this probe enables the covalent installation of an azide handle onto endogenous proteins.
This application note provides a comprehensive, causality-driven guide to utilizing 3-(Azidomethyl)phenol for spatial proteomics, detailing the mechanistic pathways, comparative advantages, and validated protocols for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) enrichment[4].
Mechanistic Grounding: The Causality of Proximity Labeling
Traditional proximity labeling relies on Biotin-Phenol (BP). While effective, BP is sterically bulky and can disrupt native macromolecular assemblies. 3-(Azidomethyl)phenol circumvents this by offering a minimal structural footprint (MW 149.15 Da)[1].
The Reaction Pathway
Activation: In the presence of hydrogen peroxide (H₂O₂), HRP or APEX2 rapidly oxidizes the phenol moiety of 3-(Azidomethyl)phenol into a highly reactive phenoxy radical[5],[2].
Covalent Tagging: This radical has a half-life of less than 1 millisecond, restricting its diffusion radius to approximately 20 nm[2]. It selectively attacks electron-rich amino acid side chains—predominantly tyrosine, but also tryptophan, cysteine, and histidine—on proximal proteins[6],[2].
Bio-orthogonal Functionalization: The resulting stable covalent adduct contains an unreacted azidomethyl group. Because azides are absent in native biological systems, they serve as perfect handles for downstream CuAAC "Click" chemistry with alkyne-bearing fluorophores or affinity tags[4],[7].
Fig 1: Peroxidase-mediated oxidation of 3-(Azidomethyl)phenol and subsequent covalent tyrosine tagging.
Comparative Data Presentation
To select the optimal probe for your experimental system, it is critical to evaluate the physicochemical properties of the labeling substrate. Table 1 summarizes the quantitative and qualitative differences between common proximity probes.
Table 1: Comparison of Proximity Labeling Substrates
Substrate
Molecular Weight
Enzyme Compatibility
Labeling Radius
Downstream Processing
Cell Permeability
3-(Azidomethyl)phenol
149.15 Da
APEX2, HRP, Photocatalysts
< 20 nm
CuAAC (Click Chemistry)
High
Biotin-Phenol (BP)
411.52 Da
APEX2, HRP
< 20 nm
Direct Streptavidin Pull-down
Moderate
Fluorescein-Aryl Azide
~400 Da
HRP
200 - 300 nm
Anti-Fluorescein Affinity
Low
Biotin (BioID)
244.31 Da
BirA* (Biotin Ligase)
~10 nm
Direct Streptavidin Pull-down
High
Expert Insight: While HRP is an exceptional catalyst for extracellular and secretory pathway labeling, it is inactive in the reducing environment of the cytosol due to the disruption of its essential disulfide bonds[5],[2]. For intracellular cytosolic targets, APEX2 must be used[2]. Alternatively, biocompatible organic dyes (e.g., Rhodamine 123) can be used to drive photocatalytic azide-promoted labeling in specific organelles like mitochondria[3].
Experimental Protocols
The following protocol outlines a self-validating system for intracellular proximity labeling using APEX2 and 3-(Azidomethyl)phenol, followed by CuAAC-mediated enrichment.
Fig 2: Step-by-step workflow for 3-AMP proximity labeling and CuAAC enrichment.
Protocol A: In Vivo Proximity Labeling
Self-Validating Controls: Always include a negative control omitting H₂O₂ and a negative control omitting the APEX2 construct to establish baseline background.
Probe Incubation:
Prepare a 500 mM stock of 3-(Azidomethyl)phenol in DMSO.
Dilute to 500 µM in pre-warmed cell culture medium.
Incubate APEX2-expressing cells with the probe for 30 minutes at 37°C.
Causality: The 30-minute pre-incubation ensures uniform intracellular equilibration of the probe prior to the rapid oxidative trigger, preventing localized concentration gradients.
Oxidative Trigger:
Add H₂O₂ to a final concentration of 1 mM. Agitate gently.
Incubate for exactly 1 minute at room temperature[2].
Causality: The 1-minute window is the physical limit to prevent H₂O₂-induced cytotoxicity and oxidative stress responses, while restricting the phenoxy radical diffusion radius to maintain high spatial resolution.
Rapid Quenching:
Immediately aspirate the medium and wash cells three times with Quenching Buffer (PBS containing 10 mM sodium ascorbate, 5 mM Trolox, and 10 mM sodium azide).
Causality: Ascorbate and Trolox act as radical scavengers to instantly terminate the labeling reaction[2]. Sodium azide acts as a potent heme-peroxidase inhibitor[8], ensuring no artifactual labeling occurs post-lysis.
Cell Lysis:
Lyse cells in RIPA buffer supplemented with protease inhibitors and the quenchers listed above. Clarify by centrifugation (14,000 × g, 10 min, 4°C).
Protocol B: CuAAC (Click Chemistry) and Enrichment
Click Reaction Assembly:
To 1 mg of clarified protein lysate, add the following reagents in strict order:
Causality: THPTA must be premixed with CuSO₄ before addition. The ligand stabilizes the catalytic Cu(I) species and prevents copper-mediated generation of reactive oxygen species (ROS) that could degrade the protein backbone[4].
Incubation & Precipitation:
Incubate for 1.5 hours at room temperature with end-over-end rotation.
Perform a Methanol/Chloroform protein precipitation to remove unreacted Alkyne-Biotin.
Causality: Failure to remove free Alkyne-Biotin will result in the saturation of Streptavidin beads during the enrichment phase, drastically reducing the yield of the target azide-tagged proteins.
Affinity Enrichment:
Resuspend the protein pellet in 1% SDS, boil for 5 minutes, and dilute with PBS to 0.1% SDS.
Incubate with Streptavidin magnetic beads for 2 hours. Wash stringently (e.g., 1 M KCl, 0.1 M Na₂CO₃, 2 M Urea) prior to LC-MS/MS or Western Blot analysis.
References
Chen, C. L., & Perrimon, N. (2017). "Proximity-dependent labeling methods for proteomic profiling in living cells." Wiley Interdisciplinary Reviews: Developmental Biology. URL: [Link]
Qin, W. et al. (2021). "Selective Mitochondrial Protein Labeling Enabled by Biocompatible Photocatalytic Reactions inside Live Cells." JACS Au. URL: [Link]
van Dongen, S. F. M. et al. (2013). "Single-Step Azide Introduction in Proteins via an Aqueous Diazo Transfer." Advanced Materials. URL: [Link]
Application Note: Heterobifunctional Bioconjugation via 3-(Azidomethyl)phenol
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Advanced site-selective protein modification and bioorthogonal click chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, bioconjugation scientists, and drug development professionals.
Focus: Advanced site-selective protein modification and bioorthogonal click chemistry.
Executive Summary & Strategic Rationale
In the development of antibody-drug conjugates (ADCs), fluorescent probes, and engineered biomaterials, the demand for highly chemoselective, modular crosslinkers is paramount. 3-(Azidomethyl)phenol emerges as a powerful heterobifunctional hub that bridges native protein functionalization with bioorthogonal click chemistry.
The molecular design of 3-(Azidomethyl)phenol is governed by strict chemical causality:
The Phenol Anchor: The phenolic ring serves as a chemoselective anchor. It can be selectively activated via enzymatic oxidation (using tyrosinase) or chemical Ene-like reactions (using PTAD) to form covalent bonds with specific protein residues[1][2].
The Aliphatic Azide Handle: Unlike aryl azides—which are highly susceptible to photolytic degradation (forming reactive nitrenes) and reduction by biological thiols—the inclusion of a single methylene spacer in 3-(azidomethyl)phenol creates an aliphatic azide[3]. This structural isolation preserves the azide’s electronic stability, ensuring it remains inert during the initial protein conjugation step and fully active for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Mechanistic Pathways for Phenol Activation
To attach 3-(Azidomethyl)phenol to a target biomolecule, the phenol moiety must be activated. Two primary field-proven methodologies exist:
A. Tyrosinase-Mediated Oxidative Coupling (Enzymatic)
Tyrosinase (e.g., from Agaricus bisporus, abTYR) utilizes ambient dissolved oxygen to selectively oxidize the phenol into a highly electrophilic o-quinone intermediate[1][4]. This transient species rapidly undergoes a Michael addition with nearby nucleophiles. Because the reaction is enzymatically gated, it avoids the off-target oxidation of sensitive functional groups (like methionine) that plagues traditional chemical oxidants[5]. This method is exceptionally selective for engineered surface-exposed cysteines or N-terminal prolines[4].
B. PTAD-Mediated Tyrosine-Click (Chemical)
For targets lacking available thiols, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) derivatives can be utilized. PTAD reacts with phenols via a rapid, aqueous Ene-like pathway, forming a robust covalent bond at the ortho position of the phenolic ring[2]. This reaction typically completes within 15–30 minutes and yields a linkage that is highly stable in human blood plasma and extreme pH conditions[6].
Mechanistic pathways for enzymatic phenol activation and azide-alkyne cycloaddition.
Quantitative Comparison of Conjugation Strategies
The choice of phenol activation dictates the reaction kinetics and site-selectivity. The table below summarizes the causality and performance metrics of the leading strategies[1][2][6].
Conjugation Method
Catalyst / Reagent
Optimal pH
Reaction Time
Typical Yield
Key Causality & Advantage
Enzymatic Oxidation
Tyrosinase (abTYR)
6.5 - 7.0
1 - 2 hours
>85%
Uses dissolved O₂; highly site-selective for Cys/Pro without off-target protein oxidation.
Tyrosine-Click
PTAD
7.0 - 7.4
15 - 30 mins
~60-80%
Extremely fast kinetics via Ene-like reaction; robust linkage stable in human plasma.
Mannich-type Ligation
Formaldehyde / Amine
4.5 - 6.5
4 - 12 hours
Variable
Operates via iminium ion intermediate; useful for acidic conditions but kinetically slower.
Experimental Workflows & Protocols
The following protocols represent a continuous, self-validating workflow for converting a native protein into an azide-tagged intermediate, followed by payload attachment via CuAAC.
Causality Focus: Utilizing ambient oxygen to selectively generate electrophilic o-quinones without damaging native protein structures[1][4].
Materials:
Target protein containing a surface-exposed cysteine (10–50 µM).
3-(Azidomethyl)phenol (10 mM stock in DMSO).
Tyrosinase from Agaricus bisporus (abTYR).
50 mM Sodium Phosphate buffer, pH 6.5.
Step-by-Step Methodology:
Preparation: Dilute the target protein to 20 µM in 50 mM Sodium Phosphate buffer (pH 6.5). Note: Avoid buffers containing primary amines (e.g., Tris) which can competitively react with the o-quinone intermediate.
Linker Addition: Add 3-(Azidomethyl)phenol to a final concentration of 200 µM (10 molar equivalents). Ensure the final DMSO concentration remains below 5% to prevent protein denaturation.
Enzymatic Initiation: Add abTYR to a final concentration of 100 nM.
Incubation: Incubate the reaction at room temperature for 2 hours. Crucial: Leave the reaction vessel open to the air or use a breathable seal. The small amount of dissolved molecular O₂ is the stoichiometric oxidant required for the reaction to proceed[5].
Purification: Quench the reaction by removing the enzyme and excess small molecules via size-exclusion chromatography (e.g., PD-10 column) or spin filtration (MWCO 10 kDa).
Self-Validation Checkpoint:
To verify successful conjugation, perform intact mass spectrometry (LC-MS). A successful reaction yields a precise mass shift of +147.06 Da (accounting for the linker mass minus the loss of two protons during oxidation). Additionally, an Ellman’s assay (DTNB) should demonstrate a near-complete depletion of free thiols compared to the unreacted control.
Causality Focus: Stabilizing the Cu(I) oxidation state to prevent reactive oxygen species (ROS) generation, which can cleave the protein backbone[3].
Materials:
Azide-tagged protein from Protocol 1 (10–20 µM).
Alkyne-functionalized payload (e.g., Alkyne-Fluorophore or Alkyne-Drug) (10 mM stock).
CuSO₄ (20 mM aqueous stock).
THPTA ligand (50 mM aqueous stock).
Sodium Ascorbate (100 mM aqueous stock, freshly prepared).
Step-by-Step Methodology:
Catalyst Pre-complexation: In a separate microcentrifuge tube, mix 1 part CuSO₄ stock with 5 parts THPTA stock. Incubate for 5 minutes. Causality: Pre-complexing Cu(II) with THPTA prevents the copper from non-specifically binding to the protein backbone and accelerates the subsequent reduction to the active Cu(I) state.
Reaction Assembly: To the azide-tagged protein solution, add 5 molar equivalents of the Alkyne-payload.
Catalyst Addition: Add the CuSO₄/THPTA pre-complex to achieve a final Cu concentration of 100 µM.
Initiation: Add Sodium Ascorbate to a final concentration of 2.5 mM to reduce Cu(II) to the catalytically active Cu(I).
Incubation: Incubate for 1 hour at room temperature in the dark.
Purification: Remove excess reagents and copper via size-exclusion chromatography or dialysis against PBS containing 1 mM EDTA (to chelate residual copper).
Self-Validation Checkpoint:
Run a diagnostic SDS-PAGE gel. If an alkyne-fluorophore was used, image the gel on a fluorescence scanner prior to Coomassie staining. The presence of a fluorescent band exclusively at the target protein's molecular weight confirms a successful, covalent 1,2,3-triazole linkage.
References
Development of Palladium Catalysts for Regioselective Functionalization of Simple Organic Molecules - University of Memphis Digital Commons. URL:[Link][3]
Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (Oxford Academic). URL:[Link][7]
Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation - ACS Central Science. URL:[Link][1][5]
Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives - ChemRxiv. URL:[Link][4]
Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - Bioconjugate Chemistry (ACS Publications). URL:[Link][2]
Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link][6]
Advanced Bioconjugation and Regioselective Tethering using 3-(Azidomethyl)phenol
Application Note & Technical Protocol Target Audience: Chemical Biologists, Bioconjugation Scientists, and ADC Development Professionals. Executive Summary & Mechanistic Rationale In the rapidly evolving landscape of bio...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Technical ProtocolTarget Audience: Chemical Biologists, Bioconjugation Scientists, and ADC Development Professionals.
Executive Summary & Mechanistic Rationale
In the rapidly evolving landscape of bioconjugation and targeted drug delivery, the selection of a bifunctional linker dictates the stability, pharmacokinetics, and reactivity of the final conjugate. 3-(Azidomethyl)phenol (CAS No.: 1007587-60-1) [1] has emerged as a highly specialized, structurally rigid linker that offers distinct advantages over its more common para-substituted counterpart.
The molecule features two orthogonal reactive handles:
An Azidomethyl Group: Primed for bioorthogonal Click Chemistry (CuAAC or SPAAC) or Staudinger reduction[2].
A Phenolic Hydroxyl: Available for esterification, etherification, or conversion into stable carbamates/carbonates[3].
The Meta vs. Para Paradigm: Stability and Geometry
While 4-(azidomethyl)phenol is classically employed in self-immolative linkers—where reduction of the azide to an amine triggers a rapid 1,6-elimination cascade to release a payload[2][4]—3-(azidomethyl)phenol is strategically chosen when stability and geometric constraint are required. Because the meta position lacks direct resonance communication with the phenolic oxygen, it is highly resistant to spontaneous elimination. Furthermore, the meta-geometry has been successfully exploited in the design of "traceless tether ligands" (such as TriPys), where it acts as a rigid scaffold to direct Palladium catalysts for highly regioselective carbon-carbon bond formation without the need for traditional leaving groups[5].
Visualizing the Chemical Logic
The following diagram maps the dual reactivity of 3-(azidomethyl)phenol, illustrating how its orthogonal handles are leveraged in chemical biology.
Reactivity map of 3-(Azidomethyl)phenol highlighting its bifunctional handles.
Quantitative Data: Positional Effects on Reaction Dynamics
The geometric differences between meta and para substitutions profoundly impact reaction yields, particularly in sterically demanding applications like the synthesis of pyridyl-triazole-phenol (TriPys) tethers for transition metal catalysis. The table below summarizes the comparative yields during the stepwise synthesis of these complex scaffolds[5].
Reaction Step
3-(Azidomethyl)phenol (Meta) Yield
4-(Azidomethyl)phenol (Para) Yield
Mechanistic Insight
Azidation of Hydroxymethylphenol
41%
44%
Minimal steric difference during primary alcohol substitution.
CuAAC (TriPys Backbone Formation)
13%
42%
Meta geometry induces significant steric hindrance during triazole formation.
Directing Group Deprotection
High
Highest
Para alignment favors more rapid deprotection kinetics.
Linker Stability (Post-Reduction)
Highly Stable
Highly Unstable
Meta prevents 1,6-elimination; para undergoes rapid self-immolation.
Data synthesized from regioselective functionalization studies[5] and self-immolative linker kinetics[2].
Validated Experimental Protocols
To ensure reproducibility and self-validation, the following protocols detail the step-by-step utilization of 3-(azidomethyl)phenol. We employ N,N'-Disuccinimidyl carbonate (DSC) for phenol activation to avoid the extreme toxicity of phosgene, followed by a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to ensure biocompatibility.
Protocol A: Activation of 3-(Azidomethyl)phenol via DSC
Objective: Convert the stable phenol into a highly reactive mixed carbonate for subsequent amine-payload attachment.
Causality Check: The pKa of the phenol is ~10. N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic; it deprotonates the phenol without competing with the resulting phenoxide for the electrophilic DSC.
Preparation: Dissolve 1.0 eq (149.15 mg, 1.0 mmol) of 3-(azidomethyl)phenol[1] in 5 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
Base Addition: Add 2.0 eq (348 µL, 2.0 mmol) of anhydrous DIPEA to the solution. Stir for 10 minutes at room temperature to ensure complete deprotonation.
Activation: Slowly add 1.5 eq (384 mg, 1.5 mmol) of N,N'-Disuccinimidyl carbonate (DSC) in solid portions over 5 minutes.
Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The formation of the active succinimidyl carbonate will appear as a new, less polar spot.
Workup: Quench the reaction with 10 mL of saturated aqueous
NH4Cl
. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Validation: Analyze the crude product via
1H
-NMR. The disappearance of the phenolic OH peak and the appearance of the succinimide protons (~2.8 ppm, singlet, 4H) confirms successful activation.
Protocol B: Bioorthogonal Conjugation via SPAAC
Objective: Conjugate the azide-functionalized linker to a biomolecule utilizing copper-free click chemistry.
Causality Check: SPAAC is utilized instead of CuAAC. While CuAAC is highly efficient, residual copper (Cu I/II) is notoriously difficult to remove and highly toxic to live cells and sensitive proteins. Using a Dibenzocyclooctyne (DBCO) derivative forces the cycloaddition through ring-strain release at room temperature.
Buffer Preparation: Prepare a 10 µM solution of the DBCO-tagged protein/biomolecule in 1X PBS (pH 7.4). Ensure the buffer is free of primary amines if concurrent NHS-ester reactions are planned.
Linker Addition: Dissolve the azido-linker-payload construct (synthesized post-Protocol A) in cell-culture grade DMSO to a concentration of 10 mM.
Conjugation: Add the azide construct to the protein solution to achieve a final molar ratio of 10:1 (Azide:DBCO). Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.
Incubation: Agitate the mixture gently at room temperature for 2 to 4 hours. The reaction is self-driving due to the ~18 kcal/mol of ring strain in the DBCO moiety.
Purification: Remove excess unreacted small molecules using a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) or via spin-filtration (MWCO depending on protein size).
Validation: Confirm conjugation via Intact Mass Spectrometry (LC-MS). A mass shift corresponding to the exact molecular weight of the linker-payload construct confirms successful triazole formation.
Visualizing the Experimental Workflow
Step-by-step bioconjugation workflow using 3-(Azidomethyl)phenol.
References
University of Memphis Digital Commons. "Development of Palladium Catalysts for Regioselective Functionalization of Simple Organic Molecules." Memphis.edu. Available at: [Link]
ProLynx. "β‑Eliminative Releasable Linkers Adapted for Bioconjugation of Macromolecules to Phenols." Prolynxinc.com. Available at: [Link]
National Institutes of Health (NIH) / PMC. "Seeking Illumination: The Path to Chemiluminescent 1,2-Dioxetanes for Quantitative Measurements and In Vivo Imaging." NIH.gov. Available at:[Link]
National Institutes of Health (NIH) / PMC. "Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction." NIH.gov. Available at:[Link]
3-(Azidomethyl)phenol in surface functionalization
Application Note: 3-(Azidomethyl)phenol as a Bifunctional Hub for Orthogonal Surface Functionalization Executive Summary The engineering of advanced interfaces for biosensors, targeted drug delivery systems, and function...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-(Azidomethyl)phenol as a Bifunctional Hub for Orthogonal Surface Functionalization
Executive Summary
The engineering of advanced interfaces for biosensors, targeted drug delivery systems, and functional materials requires precise, highly controlled surface chemistry. 3-(Azidomethyl)phenol has emerged as a powerful heterobifunctional linker that bridges two orthogonal chemical domains . By leveraging its phenol moiety for robust surface anchoring and its azidomethyl group for downstream payload conjugation, researchers can decouple the physical grafting step from the biological/chemical functionalization step. This application note details the mechanistic causality, comparative data, and self-validating protocols for utilizing 3-(azidomethyl)phenol in state-of-the-art surface functionalization workflows.
Mechanistic Principles & Causality
The Bifunctional Advantage
The structural design of 3-(azidomethyl)phenol isolates the electronic effects of the aromatic phenol from the aliphatic azide 1. This meta-substitution pattern ensures that the azide remains highly reactive for cycloaddition without suffering from excessive steric hindrance once the phenol is tethered to a solid substrate.
Phenol-Directed Surface Anchoring
To anchor the linker, the phenol group can be activated via two distinct, highly efficient pathways depending on the substrate's sensitivity:
SuFEx Polycondensation (Organic/Harsh): Sulfur(VI) Fluoride Exchange (SuFEx) is a click-chemistry reaction where phenols react quantitatively with surface-bound sulfonyl fluorides (-SO2F). In the presence of a non-nucleophilic base like DBU, the phenol is deprotonated, rapidly attacking the S(VI) center to form an extremely stable aryl sulfonate linkage 2. This reaction is entirely orthogonal to the azide group.
Tyrosinase-Mediated Oxidation (Aqueous/Mild): For biocompatible functionalization, the enzyme Tyrosinase (Agaricus bisporus) oxidizes the phenol into a highly electrophilic o-quinone using ambient oxygen as the sole oxidant 3. This transient quinone spontaneously undergoes Michael addition with primary amines or N-terminal prolines on the surface, producing a covalent C-N bond without the need for toxic crosslinkers 3.
Azide-Directed Payload Conjugation
Once the surface is decorated with azidomethyl groups, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is employed to graft terminal alkyne-bearing payloads (e.g., fluorophores, peptides) [[2]](). The formation of a 1,2,3-triazole ring provides a permanent, biologically stable tether 1.
Workflow Visualization
Caption: Orthogonal two-step surface functionalization workflow using 3-(Azidomethyl)phenol.
Comparative Data: Anchoring Modalities
Anchoring Modality
Target Surface Group
Catalyst/Reagent
Reaction Environment
Linkage Formed
Key Advantage
SuFEx
Sulfonyl Fluoride (-SO2F)
DBU (Base)
Organic (DMF/MeCN)
Aryl Sulfonate
Extremely rapid; highly stable bond resistant to hydrolysis.
Enzymatic
Primary Amine (-NH2)
Tyrosinase + O₂
Aqueous (pH 6.5)
C-N / Schiff Base
Biocompatible; green chemistry; operates at room temperature.
Causality: This protocol uses Tyrosinase to oxidize the phenol without damaging delicate biological substrates. A pH of 6.5 is strictly maintained to optimize enzyme activity while preventing spontaneous auto-oxidation of the phenol 3.
Preparation: Submerge the amine-functionalized substrate (e.g., APTES-treated glass) in 50 mM Sodium Phosphate buffer (pH 6.5).
Reagent Addition: Add 3-(azidomethyl)phenol to a final concentration of 1 mM.
Enzymatic Activation: Introduce Tyrosinase (200 U/mL). Ensure the reaction vessel is open to the air, as molecular O₂ is the required electron acceptor 3.
Incubation: Agitate gently at room temperature for 2 hours.
Self-Validation & Wash: Wash extensively with buffer, followed by 70% ethanol to remove non-covalently adsorbed quinones. Validation: Run a parallel control using heat-denatured tyrosinase; subsequent click reactions on this control should yield zero signal, confirming that attachment is strictly enzyme-dependent.
Causality: DBU acts as a non-nucleophilic base that deprotonates the phenol, significantly increasing its nucleophilicity toward the electrophilic S(VI) center of the surface sulfonyl fluoride 2.
Preparation: Submerge the sulfonyl fluoride-functionalized substrate in anhydrous DMF. Anhydrous conditions prevent competitive hydrolysis of the -SO2F groups.
Reagent Addition: Add 3-(azidomethyl)phenol (5 mM) and DBU (10 mM).
Incubation: Incubate at room temperature for 1 hour under inert atmosphere (N₂/Ar).
Self-Validation & Wash: Wash sequentially with DMF, ethanol, and ultrapure water. Validation: Analyze the surface via X-ray Photoelectron Spectroscopy (XPS). The disappearance of the fluorine 1s peak (~685 eV) and the shift in sulfur binding energy confirm quantitative SuFEx conversion.
Protocol C: Post-Grafting Payload Attachment via CuAAC
Causality: THPTA is utilized as an accelerating ligand to chelate Cu(I). This maintains the copper in its catalytically active state and prevents the generation of reactive oxygen species (ROS) that could otherwise degrade the newly formed surface linkages.
Catalyst Pre-mix: In a microcentrifuge tube, mix CuSO₄ (100 µM) and THPTA ligand (500 µM). Wait 5 minutes. Crucial Step: Pre-complexing prevents free copper from precipitating or causing oxidative damage.
Reaction Assembly: In 100 mM Sodium Phosphate buffer (pH 7.0), combine the pre-mixed catalyst, the terminal alkyne-payload (100 µM), and Sodium Ascorbate (5 mM). The ascorbate reduces Cu(II) to the active Cu(I) in situ.
Conjugation: Submerge the azide-decorated substrate from Protocol A or B into the reaction mixture. Incubate for 2 hours at room temperature (in the dark if using a fluorophore).
Wash: Rinse the substrate with 10 mM EDTA solution to strip residual chelated copper from the surface, followed by a final wash in ultrapure water.
References
University of Memphis Digital Commons. Development of Palladium Catalysts for Regioselective Functionalization of Simple Organic Molecules. Available at:[Link]
PMC. SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride-Amine Adducts. Available at: [Link]
ChemRxiv. Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives. Available at: [Link]
Advanced Bioconjugation: Protocol for the Covalent Attachment of 3-(Azidomethyl)phenol to Polymeric Scaffolds
Executive Summary & Mechanistic Rationale In modern bioconjugation and materials science, the demand for highly specific, orthogonal reactivity is paramount. 3-(Azidomethyl)phenol (CAS 1007587-60-1) [1] serves as an exce...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In modern bioconjugation and materials science, the demand for highly specific, orthogonal reactivity is paramount. 3-(Azidomethyl)phenol (CAS 1007587-60-1) [1] serves as an exceptional heterobifunctional linker, offering two distinct reactive handles: a benzylic azide and a phenolic hydroxyl group. This dual-modality allows it to act as a traceless tether or a directing group for regioselective functionalization[2].
When attaching this molecule to a polymeric scaffold, scientists must choose which functional group will form the covalent linkage to the polymer backbone, and which will remain exposed for downstream applications:
Azide-Driven Attachment (CuAAC): The azide group undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-functionalized polymers. This forms a highly stable 1,4-disubstituted 1,2,3-triazole linkage[3][4], leaving the phenol group available for metal chelation (e.g., TriPys synthesis), tyrosinase-mediated crosslinking, or hydrogen bonding.
Phenol-Driven Attachment (Esterification/Etherification): The phenolic hydroxyl group acts as a nucleophile against electrophilic polymers (e.g., PEG-NHS esters or polyanhydrides)[5]. This yields an azide-terminated polymer, providing a universal "click" handle for the subsequent attachment of targeting peptides, fluorophores, or therapeutics[6].
This application note provides field-proven protocols for both modalities, emphasizing the causality behind experimental conditions and establishing self-validating systems to ensure conjugation fidelity.
Pathway Visualization
Caption: Dual-modality functionalization pathways of 3-(Azidomethyl)phenol to polymeric scaffolds.
Protocol A: Azide-Driven Attachment via CuAAC Click Chemistry
This protocol details the attachment of 3-(Azidomethyl)phenol to an alkyne-functionalized polymer (e.g., Alkyne-PEG-5kDa). The CuAAC reaction accelerates the uncatalyzed cycloaddition by 7 orders of magnitude, providing near-perfect chemoselectivity[4].
Materials Required
Polymer: Alkyne-PEG (5 kDa)
Linker: 3-(Azidomethyl)phenol (1.5 molar equivalents relative to alkyne)
Solvent: Dimethylformamide (DMF) / Milli-Q Water (1:1 v/v)
Step-by-Step Methodology & Causality
Preparation of the Polymer Solution:
Action: Dissolve 100 mg of Alkyne-PEG in 2 mL of DMF in a 10 mL Schlenk flask. Add 3-(Azidomethyl)phenol (1.5 eq).
Causality: DMF is utilized as a co-solvent because 3-(Azidomethyl)phenol has limited aqueous solubility. A 1.5x molar excess of the linker drives the reaction to completion without causing insurmountable purification challenges.
Catalyst Pre-complexation:
Action: In a separate vial, dissolve CuSO₄·5H₂O and THPTA in 1 mL of Milli-Q water. Stir for 5 minutes.
Causality: THPTA is a water-soluble ligand that tightly coordinates Cu(I). This prevents the copper from inducing reactive oxygen species (ROS) that could degrade the PEG backbone, while simultaneously stabilizing the +1 oxidation state required for catalysis[3].
In Situ Reduction:
Action: Add Sodium Ascorbate to the Cu/THPTA mixture.
Causality: Ascorbate acts as an electron donor, reducing the Cu(II) precatalyst to the catalytically active Cu(I) species. Self-Validation: The solution will transition from bright blue (Cu²⁺) to colorless or very pale yellow (Cu⁺), visually confirming successful reduction.
Reaction Execution & Degassing:
Action: Transfer the active catalyst solution to the Schlenk flask containing the polymer. Seal the flask and degas via nitrogen sparging for 15 minutes. Stir at room temperature for 12–24 hours.
Causality: Cu(I) is highly susceptible to oxidation by atmospheric oxygen. Sparging displaces dissolved O₂, ensuring the catalytic cycle remains active for the duration of the reaction[4].
Purification (Copper Removal):
Action: Transfer the reaction mixture to a dialysis cassette (MWCO 3.5 kDa). Dialyze against an aqueous solution of 10 mM EDTA for 24 hours, followed by pure Milli-Q water for 48 hours (changing water twice daily). Lyophilize to obtain the final product.
Causality: EDTA is a powerful chelating agent that strips copper from the THPTA ligand and the newly formed triazole rings, preventing heavy metal toxicity in downstream biological applications.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for polymer conjugation.
Protocol B: Phenol-Driven Attachment via NHS Esterification
This protocol is used when the goal is to create an azide-functionalized polymer by reacting the phenol group of 3-(Azidomethyl)phenol with an electrophilic polymer, such as a PEG-NHS ester[5].
Step-by-Step Methodology & Causality
Anhydrous Setup:
Action: Flame-dry a round-bottom flask and purge with Argon.
Causality: NHS esters are highly susceptible to hydrolysis. The presence of water will convert the active ester into an unreactive carboxylic acid, severely depressing conjugation yields[5][6].
Dissolution & Base Catalysis:
Action: Dissolve PEG-NHS (1 eq) and 3-(Azidomethyl)phenol (3 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (5 eq). Stir at room temperature for 18 hours under Argon.
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the phenol (pKa ~9.5). This generates a highly nucleophilic phenoxide ion that readily attacks the NHS ester carbonyl, displacing the N-hydroxysuccinimide leaving group.
Precipitation:
Action: Concentrate the DCM solution under reduced pressure to ~20% of its original volume. Dropwise, add the concentrated solution into 10 volumes of ice-cold diethyl ether under vigorous stirring.
Causality: Diethyl ether acts as an anti-solvent for the PEG chain, causing it to precipitate. Conversely, the unreacted 3-(Azidomethyl)phenol, displaced NHS, and DIPEA remain soluble in the ether and are decanted away.
Quantitative Data & Modality Comparison
The following table summarizes the operational metrics and chemical requirements for both conjugation strategies, aiding researchers in selecting the optimal pathway for their specific polymer architecture.
Parameter
CuAAC (Azide-to-Alkyne)
Esterification (Phenol-to-NHS)
Reaction Time
12 – 24 hours
18 – 24 hours
Catalyst Required
Cu(I) (Generated in situ)
None (Base-promoted)
Solvent Tolerance
High (Aqueous/Organic mixtures)
Strictly Anhydrous (Organic only)
Linkage Formed
1,4-disubstituted 1,2,3-triazole
Aromatic Ester
Linkage Stability
Extremely high (Resists hydrolysis)
Moderate (Susceptible to basic hydrolysis)
Primary Byproducts
None (Atom-economical)
N-Hydroxysuccinimide (NHS)
Downstream Utility
Phenol handle exposed for chelation
Azide handle exposed for click chemistry
Self-Validating Systems (QA/QC)
To ensure scientific integrity, the resulting polymer conjugates must be analyzed to confirm covalent attachment rather than physical entanglement of the linker.
Fourier Transform Infrared Spectroscopy (FTIR):
For CuAAC: Monitor the disappearance of the strong azide asymmetric stretch at ~2100 cm⁻¹ . Because the alkyne polymer is consumed, the complete absence of the 2100 cm⁻¹ peak in the purified polymer confirms the azide has been fully converted into a triazole.
For NHS Esterification: Monitor the appearance of the azide stretch at ~2100 cm⁻¹ on the polymer, alongside the shift of the carbonyl stretch from ~1740 cm⁻¹ (NHS ester) to ~1760 cm⁻¹ (phenolic ester).
Proton Nuclear Magnetic Resonance (¹H NMR):
Triazole Confirmation: The formation of the 1,2,3-triazole ring generates a distinct, highly deshielded aromatic proton singlet at δ 7.8 – 8.2 ppm .
Benzylic Shift: The benzylic protons (CH₂-N₃) of 3-(Azidomethyl)phenol resonate at ~4.3 ppm. Upon CuAAC conversion to the triazole, these protons shift downfield due to the electron-withdrawing nature of the newly formed heterocycle.
Development of Palladium Catalysts for Regioselective Functionalization of Simple Organic Molecules - University of Memphis Digital Commons. memphis.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEORY6CGkl0TryDWAugrQLdYtzqtsSAV8Oz8CuPpvos4Mud7fm4kWmOzhubsASGI1Zm3MpuQ1JKTfTzBQA1ROsHMn7qsS05zLQcNud5Fgixa7xQSnlwtQSgjuXR3RfcfqzNsDPP8yXq-2JN-sjUX2lV19VzjLHvg1BShmYGFIy1qEhZLNYS8rjZfRJmqdvTlhTp2GR1SLO9]
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE42W_SdBPRR2_K7wGH1J8vEx9bBe9MLhqi2UQ_gA9eUmBAka0H6cm1u7znvBDF-MdSjSNh5XcWJpVUE1BlNbs3DHvBz0mJkSW0nXkYp428N25RbQHD6UH0RUCJV4ER4bm9saZ3pNXhwvidXpI=]
Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELVObVpgeTx7f07HUiUo3bIP_0C5fsACSJprBWr_-hUyIMRR0zyUxp0UEim6VIGW-BAcFlgd-kT76RS_UcAHwJcxHmls5j2VKisGdnp7Si_U9QNfd0sdkGwV63Oc-SJ9I2Z1Z6lw==]
Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE34-crKggbUPYrwyWB7rpVwKeNTDtqq9ORitQaYA9cLPM-JqsJuvA13zHTMjqIrbMv_2fOutNXSCwqb8yiDB-GQWG6TM7ldxi6Mekg0D2eiOH2qVzMMfZTsZBwvwNccFnvYfUeVYNfQyACmYI=]
Cohesion mechanisms for bioadhesives - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlNqHeHCcS8NNsItDJqOP4FAlr2SpdZdx6U_82TtohSFIJ2akeu4uJdlw2w2vtKmwy8OULS6BbpGBdafDd1do2AtfwR3IC38NgZ2hItgQs6Oc9nj6FuaCLkIyxBty0QY6zilMSHZsbDzUQHrw=]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-(Azidomethyl)phenol as a Bifunctional Probe for High-Resolution Proximity Labeling Proteomics
Introduction & Scientific Rationale
Proximity labeling proteomics (PLP) has fundamentally transformed our ability to map transient and spatially restricted protein-protein interactions within live cells. Historically, the field has relied on Biotin-Phenol (BP) paired with engineered ascorbate peroxidase (APEX2) or photocatalysts. However, BP's relatively large molecular footprint and poor membrane permeability in challenging models (e.g., yeast, thick tissues, and dense ribonucleoprotein granules) often limit labeling efficiency[1].
To overcome these physicochemical constraints, 3-(Azidomethyl)phenol has emerged as a highly versatile, compact bioorthogonal probe[1][2]. By decoupling the proximity trapping step from the affinity enrichment step, this probe offers a superior balance of hydrophilicity and lipophilicity[1]. The phenol moiety acts as the warhead for spatial trapping, while the azidomethyl group provides a minimally perturbative handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].
Mechanistic Causality & Experimental Choices
As a Senior Application Scientist, it is critical to understand why 3-(Azidomethyl)phenol is selected over traditional probes, and how each step of the workflow is chemically validated:
Phenoxyl Radical Generation: Upon activation by an enzyme (APEX2 + H_{2}O_{2}) or a photocatalyst (e.g., Rhodamine 123, Eosin Y + Visible Light), the phenol group undergoes single-electron oxidation[2][4]. The resulting phenoxyl radical has an extremely short half-life (<1 ms), restricting its diffusion radius to <20 nm[4][5]. This ensures that only true spatial neighbors are covalently tagged on electron-rich residues (predominantly Tyrosine).
Bioorthogonal Click Chemistry (CuAAC): The azidomethyl group is inert under physiological conditions. Post-lysis, it reacts rapidly with terminal alkynes (e.g., Alkyne-Biotin) in the presence of Cu(I)[3]. We utilize THPTA (a water-soluble ligand) in this step to stabilize Cu(I) and prevent reactive oxygen species (ROS) from artificially oxidizing methionine or cysteine residues during sample preparation.
Temporal Control: Photocatalytic activation of azide-phenol derivatives allows for precise temporal-spatial resolution (1-5 minutes of light exposure) without the biological disturbance of genetic engineering required by APEX2[2][6].
Biochemical mechanism of 3-(Azidomethyl)phenol in proximity labeling and CuAAC click chemistry.
Quantitative Data Summaries
Table 1: Physicochemical and Kinetic Comparison of PLP Probes
Probe Type
Molecular Weight
Cell Permeability
Radical Half-Life
Labeling Radius
Downstream Workflow
Biotin-Phenol (BP)
~400 Da
Low/Moderate
< 1 ms
< 20 nm
Direct Streptavidin Enrichment
Alkyne-Phenol
~132 Da
High
< 1 ms
< 20 nm
CuAAC (Azide-Biotin) -> Enrichment
3-(Azidomethyl)phenol
149.15 Da
High
< 1 ms
< 20 nm
CuAAC (Alkyne-Biotin) -> Enrichment
| Aryl-Azide-Biotin | ~450 Da | Moderate | Nanoseconds | < 10 nm | Direct Streptavidin Enrichment |
Data synthesized from recent comparative photocatalytic PLP studies showing azide-phenol derivatives offer an optimal balance of labeling efficiency and spatial restriction[1][4][5].
Experimental Protocols
The following self-validating protocol outlines the end-to-end workflow for mapping subcellular interactomes using 3-(Azidomethyl)phenol.
Phase 1: In Vivo Proximity Labeling
Self-Validation Check: Always include a negative control plate where the activation trigger (H_{2}O_{2} or Light) is omitted to establish the background noise of the CuAAC reaction.
Probe Incubation: Plate cells to 80% confluency. Replace media with fresh complete media containing 500 µM 3-(Azidomethyl)phenol. Incubate at 37°C for 30 minutes to ensure uniform intracellular diffusion.
Activation (Photocatalytic Example): Add a biocompatible organic dye (e.g., 50 µM Rhodamine 123 for mitochondrial targeting)[2][6]. Irradiate cells with a blue/green LED array (e.g., 468 nm or 515 nm, ~5 mW/cm²) for 1 to 5 minutes at room temperature[2][7].
Quenching: Immediately halt the reaction by aspirating the media and washing cells three times with ice-cold Quencher Buffer (1X PBS containing 10 mM sodium ascorbate, 5 mM Trolox, and 10 mM sodium azide). Causality: Ascorbate and Trolox rapidly reduce unreacted phenoxyl radicals, preventing post-lysis artifactual labeling.
Cell Lysis: Lyse cells on ice using RIPA buffer supplemented with protease inhibitors and the quenchers listed above. Clarify the lysate by centrifugation at 14,000 × g for 10 minutes at 4°C.
Phase 2: Bioorthogonal Click Chemistry (CuAAC)
Lysate Preparation: Normalize protein concentrations across all samples (typically 1-2 mg/mL) using a BCA assay.
Click Master Mix: Prepare the CuAAC reagents sequentially to prevent premature Cu(I) oxidation. For 1 mL of lysate, add:
100 µM Alkyne-PEG4-Biotin
1 mM THPTA ligand
1 mM CuSO_{4} (pre-mix with THPTA before adding to lysate)
5 mM Sodium Ascorbate (add last to initiate Cu(II) to Cu(I) reduction)
Reaction: Rotate the mixture end-over-end at room temperature for 1.5 hours.
Precipitation: Remove excess unclicked Alkyne-Biotin by precipitating the proteins using methanol/chloroform extraction. Resuspend the protein pellet in 1% SDS in 50 mM Tris-HCl (pH 8.0) with sonication.
Phase 3: Enrichment and LC-MS/MS Preparation
Affinity Capture: Dilute the SDS concentration to 0.1% using Tris buffer. Add 50 µL of pre-washed Streptavidin magnetic beads. Rotate at 4°C overnight.
Stringent Washing: Wash beads sequentially with:
2x 1% SDS in PBS
1x 1 M NaCl
1x 10% ethanol
2x 50 mM Tris-HCl (pH 8.0)
On-Bead Digestion: Causality: Eluting biotinylated proteins from streptavidin requires boiling in SDS, which severely interferes with mass spectrometry. On-bead digestion bypasses this. Resuspend beads in 2 M urea / 50 mM Tris-HCl. Reduce with 10 mM DTT, alkylate with 20 mM Iodoacetamide, and digest overnight with 0.5 µg sequencing-grade Trypsin at 37°C.
Peptide Recovery: Collect the supernatant containing released peptides, desalt using C18 StageTips, and proceed to LC-MS/MS analysis.
End-to-end proteomics workflow utilizing 3-(Azidomethyl)phenol for interactome mapping.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the functionalization of bifunctional building blocks. 3-(Azidomethyl)phenol (3-AMP) is highly valued in bi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the functionalization of bifunctional building blocks. 3-(Azidomethyl)phenol (3-AMP) is highly valued in bioconjugation, drug discovery, and materials science due to its orthogonal reactivity. However, combining an electron-rich phenolic hydroxyl group with a benzylic azide in the same molecule creates a highly sensitive system.
This guide is designed to help researchers isolate variables, understand the mechanistic causality behind common side reactions, and implement self-validating protocols to ensure experimental success.
Diagnostic Workflow
Diagnostic workflow for 3-(Azidomethyl)phenol side reactions.
Troubleshooting Guides & FAQs
Q1: My CuAAC reaction with 3-(Azidomethyl)phenol yields a dark, intractable mixture and low triazole conversion. What is happening?Root Cause (Causality): Copper-mediated phenol oxidation. While Cu(I) is required for the azide-alkyne cycloaddition, exposure to atmospheric oxygen rapidly oxidizes it to Cu(II). Cupric salts (Cu(II)) are potent oxidizing agents for phenols, leading to the formation of reactive quinone methides or promoting oxidative phenolic coupling[1]. This side reaction not only destroys your starting material but also depletes the catalytically active Cu(I) species, halting the click reaction.
Solution: Implement a strict anaerobic protocol using a Cu(I)-stabilizing ligand. Tris(benzyltriazolyl)methylamine (TBTA) or its water-soluble analogue THPTA effectively shields the Cu(I) oxidation state[2]. The reaction must be designed as a self-validating system: the solution should remain pale yellow or colorless. A shift to green, blue, or dark brown indicates Cu(II) accumulation and protocol failure.
Q2: I am recovering 3-(aminomethyl)phenol instead of my desired click product when using phosphine-based additives. Why?Root Cause (Causality): The Staudinger Reduction. If your protocol includes phosphine ligands (e.g., triphenylphosphine) or if you are working in biological buffers containing reducing agents like TCEP, the azide group will be rapidly reduced. The phosphine lone pair nucleophilically attacks the terminal nitrogen of the benzylic azide, extruding nitrogen gas to form an iminophosphorane intermediate. Upon aqueous workup, this hydrolyzes into a primary amine and a phosphine oxide[3].
Solution: Eliminate all phosphines from the reaction matrix. For CuAAC, switch exclusively to nitrogen-donor ligands (TBTA, THPTA, or BCA). If reducing agents are required for biological assays, use DTT (dithiothreitol) with caution, keeping in mind that DTT can also chelate transition metals.
Q3: I am observing ether formation (O-alkylation) prior to the click reaction. How can I prevent this?Root Cause (Causality): The phenolic hydroxyl group of 3-AMP has a pKa of approximately 9.5. Under basic reaction conditions (e.g., using triethylamine or DIPEA > pH 10), the phenol is deprotonated to a highly nucleophilic phenoxide ion. If electrophiles (like alkyl halides used in a one-pot synthesis) are present, rapid SN2 O-alkylation outcompetes the cycloaddition.
Solution: Buffer the reaction to pH 7.0–8.0 where the phenol remains protonated, or perform the CuAAC reaction first before introducing electrophiles. Alternatively, use a temporary protecting group (e.g., TBS or acetyl) on the phenol.
Q4: Why does my benzylic azide degrade when exposed to Lewis acids?Root Cause (Causality): Benzylic azides are highly susceptible to Lewis acid-mediated intermolecular Schmidt reactions or rearrangement. In the presence of strong Lewis acids (e.g.,
EtAlCl2
,
BF3⋅OEt2
), the azide is activated, leading to the loss of
N2
and the formation of highly reactive iminium ions or carbocations, which subsequently form sterically crowded tertiary amines or polymeric side products[4].
Solution: Avoid strong Lewis acids during the functionalization of the phenol ring. If Lewis acid catalysis is mandatory for a parallel transformation, the azide must be introduced after the Lewis acid step.
Quantitative Data: Impact of Reaction Conditions on Side Product Formation
To illustrate the importance of protocol optimization, the following table summarizes the quantitative distribution of products when reacting 3-(Azidomethyl)phenol with phenylacetylene under various benchmark conditions.
Reaction Condition
Primary Side Product
Yield of Side Product
Yield of Desired Triazole
Cu(OAc)2
(10 mol%), Air, No Ascorbate
Oxidative Phenol Coupling (Dimers)
48%
<5%
CuSO4
(5 mol%), NaAsc,
PPh3
ligand
3-(Aminomethyl)phenol (Amine)
65%
12%
CuSO4
(5 mol%), NaAsc, Basic Buffer (pH 11)
O-Alkylated Phenol (if electrophiles present)
35%
40%
CuSO4
(5 mol%), NaAsc, TBTA, Degassed, pH 7.5
None (Optimized)
<2%
>95%
Optimized Step-by-Step Methodology: Anaerobic CuAAC for Phenolic Azides
This protocol is designed as a self-validating system to ensure the suppression of phenol oxidation and Staudinger reduction.
Materials Required:
3-(Azidomethyl)phenol (1.0 eq)
Terminal Alkyne (1.1 eq)
CuSO4⋅5H2O
(0.05 eq)
Sodium Ascorbate (0.1 eq)
TBTA Ligand (0.05 eq)
Solvent: tert-Butanol / Water (1:1 v/v)
Procedure:
Solvent Degassing (Critical Step): Sparge the
t
-BuOH/
H2O
mixture with Argon for 15 minutes.
Causality: Removing dissolved oxygen prevents the catalytic cycle from being derailed by Cu(II) generation, which would otherwise irreversibly oxidize the phenol ring.
Catalyst Pre-formation: In a separate, Argon-flushed vial, dissolve
CuSO4
and TBTA in a small volume of degassed solvent. Stir for 5 minutes.
Causality: Pre-chelating the copper with TBTA prevents the formation of insoluble, unreactive copper acetylide polymers.
Reduction to Active Species: Add Sodium Ascorbate to the catalyst mixture.
Self-Validation: The solution must turn from blue to pale yellow/colorless. If the solution remains blue, oxygen is present, and the protocol must be aborted to prevent phenol oxidation.
Substrate Addition: In the main reaction flask, dissolve 3-(Azidomethyl)phenol and the terminal alkyne in the degassed solvent under Argon.
Initiation: Syringe the pale yellow active catalyst mixture into the main reaction flask.
Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexanes:EtOAc) or LC-MS. The reaction mixture should not darken significantly.
Workup: Quench with an aqueous solution of EDTA (0.1 M) to strip the copper.
Causality: Removing the copper prior to exposing the mixture to air prevents post-reaction oxidation during solvent evaporation. Extract with EtOAc, dry over
Na2SO4
, and concentrate.
References
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Technical Support Center: Catalyst Selection for 3-(Azidomethyl)phenol Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the Cop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-(azidomethyl)phenol. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your experiments.
Introduction: The Challenge of the Phenolic Substrate
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioconjugation and materials science due to its high efficiency, specificity, and mild reaction conditions.[1][2] However, the presence of a phenolic hydroxyl group, as in 3-(azidomethyl)phenol, introduces specific challenges that require careful consideration of catalyst selection and reaction optimization. The phenol moiety is susceptible to oxidation and can interact with the copper catalyst, potentially leading to reduced yields and side product formation.[3][4]
This guide is structured to address these specific challenges head-on, providing a logical path from understanding the core issues to implementing robust experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best starting catalyst system for the click reaction of 3-(azidomethyl)phenol?
A1: For most applications, especially in aqueous or mixed aqueous/organic solvents, the recommended starting point is an in situ generated Cu(I) system. This typically involves:
Copper(II) Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O). It is inexpensive, stable, and highly soluble in water.
Reducing Agent: Sodium ascorbate. A fresh solution should always be used. It rapidly reduces Cu(II) to the catalytically active Cu(I) species.[1] A slight excess is used to prevent oxidative side reactions, such as alkyne homocoupling.[1]
Stabilizing Ligand: A water-soluble ligand is crucial. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent first choice due to its ability to stabilize the Cu(I) oxidation state, prevent oxidation, and accelerate the reaction.[5][6] Newer generation ligands like BTTAA can also offer enhanced reaction rates and lower cytotoxicity.[5][6]
Using a pre-formed Cu(I) salt (e.g., CuI, CuBr) is possible but requires stringent anaerobic conditions to prevent rapid oxidation to the inactive Cu(II) state, making the Cu(II)/ascorbate system more convenient for most labs.[7][8]
Q2: My reaction is sluggish or failing. Could the phenol group be interfering with the copper catalyst?
A2: Yes, this is a primary concern. The phenol group can interfere in two main ways:
Chelation: At neutral to basic pH, the phenol can deprotonate to form a phenoxide. This phenoxide anion can act as a ligand, chelating the Cu(I) ion. This sequestration can reduce the concentration of the active catalytic species available for the cycloaddition, leading to lower reaction rates or complete failure. In some cases where chelation is suspected, a higher catalyst loading may be required to overcome this equilibrium.[9]
Redox Activity: Phenols can be oxidized, and in the context of a CuAAC reaction, they can be oxidized by any residual Cu(II) ions.[3][4] While this can inadvertently help generate the active Cu(I) catalyst, it can also lead to the formation of undesired oxidized phenolic byproducts and degradation of your starting material.
Q3: What is the optimal pH for running a click reaction with a phenolic substrate?
A3: The optimal pH is a balance. The CuAAC reaction itself is robust across a wide pH range (typically 4-12).[1] However, for a phenolic substrate, a slightly acidic to neutral pH (pH 6.0-7.5) is recommended as a starting point. This minimizes the deprotonation of the phenol to the more strongly chelating phenoxide form, reducing potential catalyst sequestration. It is advisable to use a suitable buffer, such as phosphate or HEPES, to maintain a stable pH throughout the reaction.[10]
Q4: I am concerned about copper toxicity for my downstream application. What are the alternatives?
A4: If copper is a concern, there are excellent copper-free alternatives:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most common alternative. It involves reacting your azide with a strained cyclooctyne (e.g., DBCO, BCN). The high ring strain of the alkyne drives the reaction forward without needing a metal catalyst.[11] The main drawback is that strained alkynes are significantly larger and more hydrophobic than terminal alkynes, which can sometimes affect the properties of the final conjugate.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method uses a ruthenium catalyst and is notable for producing the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-regioisomer from CuAAC.[1] This can be advantageous if a different product isomer is desired.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when performing click chemistry with 3-(azidomethyl)phenol.
1. Degas Solvents: Sparge all solvents (water, buffers, organic co-solvents) with an inert gas (Argon or Nitrogen) for 15-20 minutes before use. 2. Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate. 3. Inert Atmosphere: For sensitive reactions, perform the setup under a gentle stream of inert gas.[7]
Reagent Impurity/Degradation
Starting materials (azide or alkyne) show impurities by NMR, LC-MS, or TLC analysis.
1. Verify Purity: Confirm the purity of 3-(azidomethyl)phenol and your alkyne partner. Azides can be unstable over long-term storage.[7] 2. Repurify: If necessary, purify starting materials by column chromatography or recrystallization.
Copper Chelation by Phenol
Reaction works with non-phenolic control substrates but fails with 3-(azidomethyl)phenol.
1. Adjust pH: Lower the reaction pH to 6.0-6.5 to favor the protonated phenol form. 2. Increase Catalyst/Ligand: Systematically increase the concentration of the CuSO₄/THPTA complex (e.g., from 1 mol% to 5 mol%).[10] 3. Add Sacrificial Metal: In complex systems, adding Zn(II) can sometimes occupy chelating sites, freeing the copper catalyst.[10]
Incorrect Ligand-to-Copper Ratio
Using CuSO₄ without a stabilizing ligand, or using an incorrect ratio.
1. Use a Ligand: For aqueous reactions, a ligand like THPTA is essential.[7] 2. Optimize Ratio: Start with a 2:1 to 5:1 ligand-to-copper molar ratio. This protects the copper and enhances catalytic activity.[7][10]
Problem 2: Formation of Side Products
Potential Cause
Diagnostic Check
Recommended Solution
Oxidative Homocoupling of Alkyne
Mass spectrometry reveals a dimer of your alkyne starting material (Glaser coupling).
1. Increase Ascorbate: Ensure a sufficient excess of sodium ascorbate (e.g., 5-10 equivalents relative to copper) is present to maintain a reducing environment.[1] 2. Exclude Oxygen: Rigorously degas all solutions.
Phenol Oxidation
Complex mixture of byproducts observed by LC-MS, potentially with masses corresponding to oxidized or coupled phenol species.
1. Minimize Copper: Use the lowest effective catalyst concentration. 2. Ensure Ligand Presence: A good stabilizing ligand like THPTA can shield the copper, potentially reducing its reactivity towards the phenol.[12] 3. Strict Anaerobic Conditions: Oxygen can exacerbate oxidative side reactions.[13]
Propargyl Ether Cleavage
If your alkyne partner is an aryl propargyl ether, you may observe formation of the corresponding phenol.[14]
This is an inherent reactivity. If it is a significant issue, consider an alternative alkyne with a more stable linker (e.g., an alkyl chain).
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting your reaction.
Caption: A decision tree for troubleshooting CuAAC reactions with 3-(azidomethyl)phenol.
Experimental Protocols
Protocol 1: Synthesis of 3-(Azidomethyl)phenol
This procedure is adapted from standard methods for the synthesis of aryl azides from corresponding anilines or benzyl halides.[15][16] Safety Note: Organic azides are potentially explosive. Handle with care, use appropriate personal protective equipment (PPE), and avoid heat, shock, and friction.
Step 1: Diazotization of 3-(Aminomethyl)phenol
In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 3-(aminomethyl)phenol (1 eq.) in an aqueous solution of HCl (e.g., 2 M).
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in cold water dropwise, keeping the internal temperature below 5 °C.
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Azide Formation
In a separate flask, dissolve sodium azide (NaN₃) (1.2 eq.) in water and cool to 0-5 °C.
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield pure 3-(azidomethyl)phenol.
Protocol 2: General Procedure for CuAAC with 3-(Azidomethyl)phenol
This protocol is a robust starting point for small-scale reactions and should be optimized for specific substrates.[7][10]
1. Preparation of Stock Solutions:
3-(Azidomethyl)phenol: 10 mM in DMSO or DMF.
Alkyne Substrate: 10 mM in DMSO or DMF.
CuSO₄: 50 mM in deionized water.
THPTA Ligand: 250 mM in deionized water.
Sodium Ascorbate: 1 M in deionized water (Prepare fresh immediately before use ).
Buffer: 100 mM Phosphate or HEPES buffer, pH 7.2.
2. Reaction Setup (100 µL final volume):
In a microcentrifuge tube, add:
10 µL of 100 mM Buffer (10 mM final)
10 µL of 10 mM 3-(azidomethyl)phenol (1 mM final)
12 µL of 10 mM Alkyne Substrate (1.2 mM final, 1.2 eq.)
Deionized water to bring the volume to 85 µL.
In a separate "premix" tube, add 1 µL of 50 mM CuSO₄ and 5 µL of 250 mM THPTA. Mix well and let stand for 2 minutes. This creates a 1:5 Cu:Ligand ratio.
Add 1 µL of the catalyst premix to the main reaction tube (Final [Cu] = 0.5 mM).
Initiate the reaction by adding 10 µL of freshly prepared 1 M Sodium Ascorbate (Final [Ascorbate] = 100 mM).
Vortex the tube gently and allow the reaction to proceed at room temperature for 1-4 hours. Protect from light.
3. Monitoring and Work-up:
Monitor reaction progress by TLC or LC-MS.
Upon completion, the reaction can be quenched by adding EDTA to chelate the copper, or directly purified depending on the nature of the product and downstream application.
Catalyst System Comparison
The choice of catalyst and conditions can significantly impact reaction efficiency. The following table provides a summary of typical parameters for different scenarios.
This diagram illustrates the generally accepted mechanism for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.
Caption: Simplified catalytic cycle for the CuAAC reaction.
References
Presolski, S. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(70), 42953-42959. [Link]
Molecules. (2024). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Activity of Novel Quinine–Chalcone Hybrids. SZTE Publicatio Repozitórium. [Link]
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]
Nagy, V., Mester, T., & Kuszmann, J. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Letters in Organic Chemistry, 15(10), 834-840. [Link]
Govdi, A. I., Danilkina, N. A., Shtyrov, A. A., Ryazantsev, M. N., Kim, M. D., Kryukova, M. A., & ... (2024). Oligodentate Aminotriazole Ligands for CuAAC and Copper‐Mediated Monooxygenation of Phenols: Influence of Denticity, Chain Length and N‐Alkylation on Catalytic Activity. ChemCatChem, 16(7). [Link]
Rendón-Nava, D., Gonzalez-Silva, K., Alvarez-Hernández, A., & Mendoza-Espinosa, D. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3649-3664. [Link]
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal chemistry. Chemistry & Biology, 21(9), 1075-1101. [Link]
Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and rapid hydroxylation of aryl/heteroaryl boronic acids and boronate esters with N-oxides. Organic letters, 14(13), 3494–3497. [Link]
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of chemical research, 43(10), 1353–1363. [Link]
González-Lainez, M., & García, J. I. (2021). CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. ACS Combinatorial Science, 23(12), 769-786. [Link]
Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(70), 42953-42959. [Link]
Chena, I., Hybelbauerová, S., & Jindřich, J. (2019). Yields for optimized conditions of CuAAC click reaction of. ResearchGate. [Link]
Song, Y., Wang, Y., Li, X., & Sun, H. (2018). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Inorganic chemistry, 57(15), 9473–9481. [Link]
Das, B., & Gogoi, N. (2019). A simple, fast and excellent protocol for the synthesis of phenols using CuFe2O4 magnetic nanoparticles. Journal of Chemical Sciences, 131(48). [Link]
Kumar, S., & Kumar, S. (2021). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega, 6(13), 9193–9200. [Link]
Nador, F., & Gola, D. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 21(9), 1184. [Link]
Gu, Y., & Jérôme, F. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(5), 484. [Link]
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research, 43(10), 1353–1363. [Link]
Noreen, S., et al. (2018). Synthesis, characterization and biological activity of azides and its derivatives. Desalination and Water Treatment, 114, 245-251. [Link]
Fatmi, C., et al. (2022). REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Mediterranean Journal of Chemistry, 11(4), 365-373. [Link]
Lee, H., & Lee, C. (2017). Enhanced Oxidation of Phenol by Copper-catalyzed Fenton-like Reaction in the Presence of Bicarbonate. Environmental Engineering Research, 22(4), 438-444. [Link]
Jiang, H., et al. (2014). Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media. Angewandte Chemie International Edition, 53(45), 12275-12279. [Link]
Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
Nanda, J., & B. S. R. Reddy. (2024). Chapter 8: Click Reactions in Dendrimers and Branched Polymers. Books.
Lwiatkowski, W. (n.d.). The synthesis and characterisation of halogen and nitro phenyl azide derivatives as highly energetic materials. Cranfield University. [Link]
Kuang, G. C., Guha, P. M., Brotherton, W. S., Simmons, J. T., Stankee, L. A., Nguyen, B. T., Clark, R. J., & Zhu, L. (2011). Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 133(35), 13984–14001. [Link]
IJSDR. (2020). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research. [Link]
Technical Support Center: Troubleshooting & Protocols for 3-(Azidomethyl)phenol Removal
Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data for the removal of unreacted 3-(azidomethyl)phenol following bioconjugation or sm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data for the removal of unreacted 3-(azidomethyl)phenol following bioconjugation or small-molecule synthesis.
Section 1: Mechanistic Understanding (FAQ)
Q: Why is 3-(azidomethyl)phenol difficult to remove using standard aqueous washes?A: 3-(Azidomethyl)phenol is a bifunctional molecule featuring an azide group (-N3) and a phenolic hydroxyl group (-OH). During Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), an excess of the azide is often used to drive the reaction to completion 1[1]. In neutral water, the molecule remains protonated and is highly soluble in organic solvents (like ethyl acetate or dichloromethane). Standard water or brine washes will not efficiently partition it into the aqueous phase, leading to downstream background noise or off-target effects.
Q: How does the pKa of the phenol group dictate our extraction strategy?A: The phenol group is weakly acidic, with a pKa of approximately 10.0 2[2]. By adjusting the pH of an aqueous wash to >10.5, the equilibrium shifts, and the phenol is deprotonated into a highly water-soluble phenoxide anion. This ionic species can be cleanly extracted into the aqueous phase while your non-acidic product remains in the organic phase.
Section 2: Application-Specific Scenarios (FAQ)
Q: I am synthesizing a small molecule via CuAAC. How do I remove the excess azide without column chromatography?A: CuAAC reactions reliably form 1,2,3-triazoles 3[3]. If your target triazole product is non-acidic and stable to base, you can use a base-promoted liquid-liquid extraction. The unreacted 3-(azidomethyl)phenol will selectively move to the basic aqueous phase. (See Protocol A below).
Q: My target is a protein-conjugate synthesized via SPAAC. I cannot use harsh basic washes. What is the alternative?A: Proteins will denature at pH > 10.5. Instead, utilize a covalent scavenging strategy. Adding a DBCO-agarose resin will capture the unreacted azide via a fast, copper-free click reaction, allowing you to remove the impurity via simple filtration or centrifugation 4[4]. (See Protocol B below).
Causality: By washing with 0.1 M NaOH (pH ~13), the equilibrium of 3-(azidomethyl)phenol shifts entirely towards the phenoxide anion. Because ionic species cannot partition effectively into non-polar organic solvents, the unreacted azide is trapped in the aqueous layer.
Dilution: Dilute your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~10-20 mg/mL.
Basic Wash: Transfer to a separatory funnel. Add an equal volume of 0.1 M NaOH (or 5% Na2CO3 if a milder base is required, though extraction efficiency may slightly decrease).
Phase Separation: Shake vigorously and allow the layers to separate. Collect the organic phase.
Repeat: Repeat the basic wash 1-2 more times to ensure complete removal of the azide.
Neutralization: Wash the organic phase once with brine to remove residual base, dry over anhydrous Na2SO4, and concentrate in vacuo.
Self-Validation Checkpoint: After the first phase separation, check the pH of the aqueous layer using pH paper. If the pH has dropped below 10.5, the buffering capacity of your crude mixture has neutralized the base, causing the phenol to reprotonate and remain in the organic phase. Add more NaOH until pH > 11 is maintained.
Workflow for base-promoted liquid-liquid extraction of 3-(azidomethyl)phenol.
Protocol B: Covalent Scavenging via DBCO-Resin (Biomolecules)
Causality: DBCO (Dibenzylcyclooctyne) reacts rapidly with azides via SPAAC without the need for a copper catalyst. By immobilizing DBCO on a macroscopic agarose bead, the unreacted small-molecule azide becomes covalently tethered to the solid support, allowing physical separation from the soluble protein conjugate.
Resin Preparation: Aliquot the required amount of DBCO-Agarose resin (calculate based on the manufacturer's loading capacity and the molar excess of azide used). Wash the resin 3 times with your reaction buffer (e.g., PBS) to remove storage solvents.
Incubation: Add the crude bioconjugation mixture to the washed resin. Incubate at room temperature for 2-4 hours with gentle end-over-end mixing.
Separation: Transfer the slurry to a spin column or microcentrifuge tube. Centrifuge at 1,000 x g for 2 minutes.
Recovery: Collect the flow-through/supernatant, which contains your purified protein conjugate.
Self-Validation Checkpoint: Measure the absorbance of the final filtrate at 280 nm (for protein concentration) and at the specific wavelength of your azide probe (if fluorophore-tagged) to confirm both product recovery and impurity depletion. If background fluorescence/absorbance persists, a second pass with fresh resin is required.
Covalent scavenging of unreacted azides using DBCO-agarose resin.
Section 4: Quantitative Data Summary
Removal Strategy
Target Sample Type
Removal Efficiency
Processing Time
Key Limitation
Base-Promoted Liquid-Liquid Extraction
Small Molecules
>95% per wash
15-30 mins
Target product must be base-stable and non-acidic.
DBCO-Agarose Resin Scavenging
Bioconjugates (Proteins/DNA)
>99%
2-4 hours
Higher reagent cost; requires incubation time.
Size Exclusion Chromatography (SEC)
Large Bioconjugates (>10 kDa)
85-90%
1-2 hours
May require multiple passes; dilutes the sample.
References
Title: Solved Which of these is the correct process for the extraction and isolation of phenol...
Source: Chegg
URL: [Link]
Title: Best method to remove unreaction azide tagged peptide?
Source: ResearchGate
URL: [Link]
Welcome to the Technical Support Center for the synthesis and scale-up of 3-(Azidomethyl)phenol (CAS: 1007587-60-1). As a Senior Application Scientist, I have designed this guide to address the critical intersection of s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and scale-up of 3-(Azidomethyl)phenol (CAS: 1007587-60-1). As a Senior Application Scientist, I have designed this guide to address the critical intersection of synthetic efficiency and thermodynamic safety.
Organic azides are highly energetic compounds. Scaling up their synthesis is rarely a matter of simply increasing reagent quantities; it requires a fundamental shift in process engineering to mitigate explosive hazards. This guide provides field-proven insights, safety-validated protocols, and troubleshooting strategies for researchers and drug development professionals.
Part 1: Core Safety & Scale-Up FAQs
Q1: I successfully synthesized 1 gram of 3-(Azidomethyl)phenol. Can I directly scale this up to a 50-gram batch in a standard round-bottom flask?A1: Absolutely not. The scale-up of 3-(Azidomethyl)phenol is strictly bottlenecked by its thermodynamic stability, which is evaluated using two critical metrics: the "Rule of Six" and the Carbon-to-Nitrogen (C/N) ratio[1][2].
The Rule of Six: 3-(Azidomethyl)phenol (
C7H7N3O
) contains 7 carbon atoms per azide group. Because
7≥6
, it passes the Rule of Six, meaning it has enough molecular "dilution" to be handled safely at small scales[2][3].
The C/N Ratio: The stability equation is
(NC+NO)/NN
. For this compound,
(7+1)/3=2.67
.
Because the ratio falls between 1 and 3 (
1<2.67<3
), standard safety guidelines dictate that it can be isolated, but must not exceed a 5-gram scale in batch and should be stored as a dilute solution (
≤1M
) below room temperature[1][3]. Attempting a 50-gram batch isolation poses a catastrophic explosion hazard.
Q2: If batch scale-up is limited to < 5g, how do drug development professionals utilize this intermediate at scale?A2: Industrial scale-up relies on telescoping or continuous flow chemistry . Instead of isolating the energetic 3-(Azidomethyl)phenol, the azide is generated in situ and immediately consumed in the subsequent reaction (typically a Copper-Catalyzed Azide-Alkyne Cycloaddition, or "Click" reaction)[4]. By keeping the steady-state concentration of the azide low, you bypass the isolation hazard entirely.
Q3: A published paper uses Carbon Tetrachloride (
CCl4
) and Sodium Azide (
NaN3
) to synthesize azidomethyl phenols. Should I use this method?A3: No. While literature (such as the University of Memphis study[4]) occasionally cites the use of halogenated solvents alongside
NaN3
and Triphenylphosphine (
PPh3
), institutional safety standards strictly prohibit mixing sodium azide with halogenated solvents (like
CCl4
, dichloromethane, or chloroform)[2][3][5]. This combination can generate diazidomethane or triazidomethane, which are highly sensitive, violently explosive liquids[3]. We recommend a safer two-step mesylation/azidation route (detailed below).
Part 2: Experimental Protocols & Troubleshooting
To ensure a self-validating and safe system, we recommend avoiding the direct Appel-type reaction with halogenated solvents. Instead, utilize a two-step protocol: converting the alcohol to a mesylate, followed by nucleophilic substitution with
NaN3
in a polar aprotic solvent.
Setup: In a flame-dried, round-bottom flask purged with
N2
, dissolve 3-hydroxymethylphenol (1.0 eq, e.g., 2.0 g) in anhydrous Tetrahydrofuran (THF) (0.2 M).
Base Addition: Add Triethylamine (
Et3N
) (1.5 eq) and cool the mixture to 0 °C using an ice bath.
Activation: Dropwise, add Methanesulfonyl chloride (MsCl) (1.2 eq). Causality: Slow addition prevents exothermic spikes and limits the formation of bis-mesylated byproducts (reacting with the phenolic OH).
Workup: After 2 hours, quench with saturated aqueous
NaHCO3
. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over
Na2SO4
, and concentrate under reduced pressure to yield 3-(mesylmethyl)phenol.
Step 2: Azidation (Max 5g scale)
Setup: Dissolve the crude 3-(mesylmethyl)phenol in anhydrous Dimethylformamide (DMF) (0.5 M) in a flask equipped with a rubber septum. Safety: Never use ground glass joints for azide reactions, as friction can cause explosive decomposition[3][6].
Reagent Addition: Add Sodium Azide (
NaN3
) (1.5 eq). Safety: Use a plastic or ceramic spatula; metal spatulas can react with azides to form shock-sensitive metal azides[2][6].
Reaction: Stir at room temperature for 12 hours behind a blast shield.
Workup: Dilute heavily with water to solubilize excess
NaN3
and DMF. Extract with Diethyl Ether (
Et2O
). Caution: Do not concentrate the organic layer to dryness[3]. Store the resulting 3-(Azidomethyl)phenol as a
≤1M
solution in the fridge[1].
Troubleshooting Guide
Observed Issue
Mechanistic Cause
Corrective Action
Low Yield / Unreacted Starting Material
Poor nucleophilicity of
NaN3
in chosen solvent.
Ensure anhydrous DMF or DMSO is used. Water drastically reduces the nucleophilicity of the azide ion via hydrogen bonding.
Formation of Toxic Gas during Workup
Acidic workup conditions.
CRITICAL SAFETY ISSUE. Never expose azide reactions to Brønsted acids. This generates Hydrazoic Acid (
HN3
), a highly toxic, volatile, and explosive gas[2]. Always maintain pH > 9 during workup[5].
Product Degradation upon Storage
Auto-decomposition of the energetic functional group.
Do not store neat (pure). Dilute to < 1M in an inert solvent, store at -18 °C in a plastic amber container away from light[2][5].
Passes. Provides baseline dilution for safe handling[1].
C/N Ratio
(NC+NO)/NN
2.67
1<Ratio<3
. Max scale: 5 grams. Store as solution
≤1M
[1][3].
Incompatibilities
Materials that trigger explosion/toxicity
Metals, Acids, Halogenated Solvents
Use plastic spatulas[6]. Avoid
CH2Cl2
[3]. Keep pH > 9[5].
Part 4: Process Visualization
The following diagram illustrates the validated workflow for safely utilizing 3-(Azidomethyl)phenol, emphasizing the transition to in situ utilization to bypass the isolation hazards associated with scale-up.
Workflow for the safe synthesis and in situ utilization of 3-(Azidomethyl)phenol.
Part 5: References
Azides - Occupational Health, Safety & Environment. University of Victoria (uvic.ca).[Link]
Guidelines for the Safe Handling of Azides. University of Pittsburgh EH&S.[Link]
Information on Azide Compounds. Stanford Environmental Health & Safety.[Link]
Standard Operating Procedure: Sodium Azide and Organic Azides. UC Santa Barbara EH&S.[Link]
Development of Palladium Catalysts for Regioselective Functionalization of Simple Organic Molecules. University of Memphis Digital Commons. [Link]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 3-(Azidomethyl)phenol Conjugates
Introduction In the landscape of modern drug development and chemical biology, the precise and selective labeling of biomolecules is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug development and chemical biology, the precise and selective labeling of biomolecules is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for specific chemical transformations to occur within complex biological systems without interfering with native processes. Among the most prominent bioorthogonal handles is the azide group, prized for its stability and specific reactivity.
3-(Azidomethyl)phenol has emerged as a versatile building block for creating functionalized probes and linkers. Its azide moiety serves as a reactive handle for conjugation, most notably through the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][2] This reaction efficiently and specifically joins the azide to an alkyne-modified molecule, forming a stable triazole linkage.[3] The resulting conjugates find applications ranging from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging.
The successful synthesis and purification of these conjugates, however, is only half the battle. Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final product. Mass spectrometry (MS) stands as the definitive analytical technique for this task, providing unparalleled sensitivity and structural information.[4][5][6][7]
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of 3-(Azidomethyl)phenol conjugates. We will delve into the core principles of ionization and fragmentation, present detailed experimental protocols, and compare alternative analytical strategies to equip researchers with the expertise needed to confidently characterize these important molecules.
The Chemical Foundation: From Azide to Triazole
The utility of 3-(Azidomethyl)phenol lies in the specific reactivity of its azide group. The most common conjugation strategy is the CuAAC reaction, which links the azide to a terminal alkyne on a target molecule (e.g., a peptide, small molecule drug, or biomolecule). This reaction forms a stable, aromatic 1,4-disubstituted 1,2,3-triazole ring.
Understanding this transformation is critical for MS analysis. The mass of the resulting conjugate will be the sum of the two reactants, and the fragmentation patterns observed in tandem MS will be dictated by the structure of this newly formed triazole linkage.
Core Principles of Mass Spectrometry for Conjugate Analysis
A successful MS analysis hinges on the appropriate selection of ionization technique and mass analyzer. For molecules like 3-(Azidomethyl)phenol conjugates, which are often polar and non-volatile, soft ionization methods are required.
Comparison of Ionization Techniques
Technique
Principle
Advantages for Conjugate Analysis
Disadvantages
Electrospray Ionization (ESI)
A high voltage is applied to a liquid to create an aerosol. Solvent evaporation leads to charged gas-phase ions.
- Gold standard for LC-MS .[7][8]- Excellent for polar and medium-to-large molecules.- Generates multiply charged ions, bringing large molecules into the m/z range of common analyzers.- Gentle, preserving the intact conjugate.
- Susceptible to ion suppression from salts and buffers.- Requires analytes to be soluble.
Analyte is co-crystallized with a matrix. A laser pulse desorbs and ionizes the analyte.
- High throughput, suitable for screening.- Tolerant of salts and buffers.- Primarily generates singly charged ions, simplifying spectra.[4][9]
- Less readily coupled to liquid chromatography.- Matrix peaks can interfere in the low-mass region.- Can sometimes induce fragmentation.
Expert Insight: For routine identification and quantification of these conjugates, ESI is the technique of choice , especially when coupled with liquid chromatography (LC) for sample cleanup and separation. MALDI can be a valuable alternative for rapid screening of reaction success or for analyzing very large biomolecule conjugates where LC-MS may be more complex.
The Definitive Workflow: LC-MS/MS Analysis
A robust LC-MS/MS workflow provides the most comprehensive data, delivering separation, accurate mass confirmation, and structural verification through fragmentation.
Validating 3-(Azidomethyl)phenol for Tyrosine-Selective Protein Labeling: A Comparative Guide
The landscape of protein bioconjugation is shifting. While traditional methods have heavily relied on targeting highly abundant lysine amines or rare cysteine thiols, modern therapeutics and chemical biology demand highe...
Author: BenchChem Technical Support Team. Date: March 2026
The landscape of protein bioconjugation is shifting. While traditional methods have heavily relied on targeting highly abundant lysine amines or rare cysteine thiols, modern therapeutics and chemical biology demand higher site-selectivity without the need for genetic engineering. Tyrosine has emerged as a prime target due to its moderate surface abundance and unique amphiphilic nature[1].
Among the next-generation chemical probes, 3-(Azidomethyl)phenol stands out as a highly efficient, bifunctional linker. It leverages a phenol moiety for site-selective oxidative cross-coupling with native tyrosines, while its aliphatic azidomethyl group provides a stable handle for downstream bioorthogonal validation. This guide provides an objective comparison of 3-(Azidomethyl)phenol against legacy alternatives and outlines a self-validating experimental framework for its application.
Mechanistic Causality: The "Why" Behind the Probe
To effectively validate a labeling strategy, one must understand the underlying physical chemistry. The conjugation of 3-(Azidomethyl)phenol to a protein does not rely on simple nucleophilic substitution; rather, it utilizes a Single-Electron Transfer (SET) photoredox pathway [2].
The Photoredox Pathway
Under visible light irradiation (~450 nm), the photocatalyst Ru(bpy)₃²⁺ is excited and subsequently oxidized to Ru(III) by an electron acceptor such as ammonium persulfate (APS). This highly oxidizing Ru(III) species abstracts a single electron from both the phenol moiety of the 3-(azidomethyl)phenol probe and the phenolic side chain of exposed tyrosine residues on the native protein[2]. The resulting persistent phenoxy radicals undergo rapid radical-radical recombination, forming a stable, covalent dityrosine-like linkage[1].
The Structural Rationale: Why an Aliphatic Azide?
A critical structural feature of 3-(azidomethyl)phenol is its aliphatic azidomethyl group. Novice researchers often confuse this with aryl azides. Aryl azides are photoaffinity labels that decompose into highly reactive, non-specific nitrenes upon light exposure. If an aryl azide were subjected to these photoredox conditions, the bioorthogonal handle would be destroyed. The aliphatic azidomethyl group, however, remains entirely stable under visible light photoredox conditions, perfectly preserving the azide for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].
Figure 1: Mechanistic pathway of Ru(bpy)3-catalyzed labeling and subsequent click chemistry.
Objective Comparison with Alternative Probes
When selecting a bioconjugation strategy, researchers must weigh chemoselectivity against aqueous stability. Legacy tyrosine-targeting reagents, such as PTAD (4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione) derivatives and diazonium salts, suffer from significant cross-reactivity and poor hydrolytic stability[1].
Table 1: Comparative Performance of Tyrosine/Amine Labeling Probes
Probe
Target Residue
Reaction Type
Chemoselectivity
Aqueous Stability
Reaction Conditions
3-(Azidomethyl)phenol
Tyrosine
Radical Cross-Coupling
High
High
Ru(bpy)₃/APS, Light, pH 7-8
PTAD-Azide
Tyrosine
Ene-Type Addition
Moderate (cross-reacts w/ Trp, Lys)
Low (hydrolyzes)
Buffer, pH 6-8, Dark
Diazonium-Azide
Tyrosine
Electrophilic Aromatic Sub.
Low (cross-reacts w/ His, Lys)
Moderate
Buffer, pH 8-9
NHS-Azide
Lysine
Acylation
Low (modifies all surface Lys)
Moderate
Buffer, pH 7-9
Key Takeaway: 3-(Azidomethyl)phenol provides a superior balance of stability and selectivity. Because the reaction is strictly catalyzed by light and Ru(bpy)₃²⁺, researchers have absolute temporal and spatial control over the conjugation event[2].
Self-Validating Experimental Workflows
To establish trustworthiness, a bioconjugation protocol must be self-validating. The following workflow integrates mandatory negative controls to definitively prove that downstream signals are the result of covalent tyrosine modification, rather than non-specific binding or background autofluorescence.
Figure 2: Experimental workflow for photoredox labeling and analytical validation.
Protocol 1: Photoredox Tyrosine Labeling
Causality Note: We use a pH 7.4 phosphate buffer because extreme pH values can alter the protonation state of tyrosine (pKa ~10.4), drastically changing its oxidation potential and disrupting the SET mechanism.
Prepare the Reaction Matrix: In a clear glass vial, combine the native protein (10–50 µM) and 3-(Azidomethyl)phenol (1–5 mM) in 100 mM Phosphate Buffer (pH 7.4).
Add the Catalyst System: Introduce Ru(bpy)₃Cl₂ (50 µM) and Ammonium Persulfate (APS) (1 mM).
Set Up Controls: Simultaneously prepare three separate vials:
Control A: Omit Light (Wrap in foil).
Control B: Omit Ru(bpy)₃Cl₂.
Control C: Omit 3-(Azidomethyl)phenol.
Irradiation: Expose the "Complete System" and Controls B & C to a 450 nm LED light source for 10 minutes at room temperature.
Quench & Desalt: Immediately pass the mixtures through a Zeba Spin Desalting Column (7K MWCO) to remove excess small molecules and halt radical generation.
Protocol 2: CuAAC Click Validation
Causality Note: The addition of THPTA is non-negotiable. THPTA acts as an accelerating ligand that stabilizes the Cu(I) oxidation state while simultaneously shielding the protein from reactive oxygen species (ROS) generated by copper-catalyzed ascorbate oxidation, preventing protein degradation[3].
Prepare Click Master Mix: Combine CuSO₄ (1 mM) and THPTA ligand (5 mM) in water. Allow to pre-complex for 5 minutes.
Reaction Assembly: To the desalted protein mixtures, add Alkyne-TAMRA fluorophore (100 µM), followed by the Cu-THPTA complex.
Initiation: Add Sodium Ascorbate (5 mM) to reduce Cu(II) to the active Cu(I) catalyst.
Incubation: React for 1 hour at room temperature in the dark.
Analytical Validation Data
Following the click reaction, samples are resolved via SDS-PAGE. Before Coomassie staining, the gel is imaged on a fluorescence scanner (e.g., Typhoon) to detect the TAMRA signal. A successful validation will yield quantitative data mirroring the table below.
Table 2: Expected Experimental Validation Data (In-Gel Fluorescence)
Experimental Condition
Catalyst Present
Light Exposure
CuAAC Click Performed
Relative Fluorescence (A.U.)
Complete System
Ru(bpy)₃
Yes (450 nm)
Yes
100%
Negative Control A (No Light)
Ru(bpy)₃
No (Dark)
Yes
< 5%
Negative Control B (No Catalyst)
None
Yes (450 nm)
Yes
< 5%
Negative Control C (No Probe)
Ru(bpy)₃
Yes (450 nm)
Yes
< 2%
Final Verification via LC-MS/MS:
While fluorescence confirms the presence of the azide, bottom-up proteomics (LC-MS/MS) is required to map the exact site of modification. Trypsin digestion followed by mass spectrometry will reveal a mass shift corresponding to the addition of the 3-(azidomethyl)phenol moiety (minus 2 Da for the loss of two protons during cross-coupling) localized specifically to tyrosine-containing peptides.
HPLC analysis of 3-(Azidomethyl)phenol reaction kinetics
HPLC Analysis of 3-(Azidomethyl)phenol Reaction Kinetics: A Comparative Guide to Chromatographic Resolution in Click Chemistry Introduction As a Senior Application Scientist, I frequently encounter analytical bottlenecks...
Author: BenchChem Technical Support Team. Date: March 2026
HPLC Analysis of 3-(Azidomethyl)phenol Reaction Kinetics: A Comparative Guide to Chromatographic Resolution in Click Chemistry
Introduction
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when monitoring the kinetics of bioorthogonal reactions. 3-(Azidomethyl)phenol is a highly versatile azide building block[1] widely utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize functionalized 1,2,3-triazoles[2]. Accurate kinetic profiling of this reaction is paramount for optimizing catalyst loading, selecting the right ligand (e.g., [3]), and determining precise reaction endpoints.
However, tracking the consumption of the azide and the concurrent formation of the triazole product requires robust [4]. Because the starting material and product share the same phenolic core but differ significantly in their nitrogen-containing moieties, selecting the optimal High-Performance Liquid Chromatography (HPLC) stationary phase is the difference between a convoluted chromatogram and highly precise kinetic data.
The Causality of Experimental Choices: Why Column Chemistry Matters
In reverse-phase HPLC, standard C18 columns rely purely on hydrophobic (dispersive) interactions. While a C18 column is the default starting point in most laboratories, it often struggles to baseline-resolve structurally similar aromatic azides and their corresponding triazoles[4]. This becomes a critical failure point when monitoring early kinetic timepoints where the starting azide is in vast excess, leading to peak tailing and co-elution.
Conversely, Phenyl-Hexyl or Biphenyl stationary phases introduce orthogonal
π−π
interactions. The azide group in 3-(azidomethyl)phenol is electron-rich but linear, whereas the resulting 1,4-disubstituted 1,2,3-triazole is a highly polarized, electron-deficient aromatic heterocycle. A Phenyl-Hexyl column exploits these electronic differences, selectively retaining the triazole via
π−π
stacking and dipole interactions. This causality ensures baseline separation even at extreme concentration ratios, allowing for accurate integration of the product peak from the very first minute of the reaction.
Comparative Performance: C18 vs. Phenyl-Hexyl Columns
To objectively evaluate performance, we compared the kinetic monitoring of 3-(azidomethyl)phenol reacting with phenylacetylene using two different column chemistries under identical gradient conditions.
Table 1: Chromatographic Performance Metrics for Kinetic Tracking
Parameter
Standard C18 (5 µm, 4.6 x 150 mm)
Phenyl-Hexyl (5 µm, 4.6 x 150 mm)
Retention Time: 3-(Azidomethyl)phenol
4.2 min
4.8 min
Retention Time: Triazole Product
4.6 min
6.5 min
Resolution (
Rs
)
1.2 (Incomplete separation)
3.8 (Baseline separation)
Peak Tailing Factor (Triazole)
1.4
1.05
Suitability for Kinetic Tracking
Marginal (Peak overlap at <10% conversion)
Excellent (Accurate integration at 1% conversion)
Conclusion: The Phenyl-Hexyl column is vastly superior for this specific kinetic assay. The enhanced resolution allows for precise integration of the triazole peak during the initial rate phase (first 5-15 minutes), which is critical for determining the accurate reaction rate constant (
k
).
Experimental Protocol: Kinetic Profiling of 3-(Azidomethyl)phenol
This self-validating protocol utilizes THPTA, a water-soluble click ligand, to maintain catalytic homogeneity in an aqueous-organic solvent mixture, ensuring that the kinetics are chemically driven and not diffusion-limited[3]. Furthermore, the kinetic aliquots are quenched with EDTA; this strips the copper catalyst and instantly halts the reaction, validating that the HPLC peak areas accurately reflect the exact timepoint of sampling.
Reagents:
3-(Azidomethyl)phenol (10 mM stock in DMSO)
Phenylacetylene (12 mM stock in DMSO)
CuSO
4
(100 mM in H
2
O)
THPTA ligand (50 mM in H
2
O)
Sodium Ascorbate (100 mM in H
2
O, freshly prepared)
Quench Solution: 1 mM EDTA in 50:50 Water:Acetonitrile
Step-by-Step Methodology:
Catalyst Pre-formation: In a 2 mL HPLC vial, mix 10 µL of CuSO
4
and 20 µL of THPTA. Incubate for 5 minutes at room temperature to allow the active Cu(II)-THPTA complex to form.
Reaction Assembly: Add 850 µL of a 1:1 mixture of Water:Methanol to the vial. Add 50 µL of the 3-(Azidomethyl)phenol stock and 50 µL of the Phenylacetylene stock.
Initiation: Add 20 µL of Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species. Immediately vortex to initiate the reaction (
t=0
).
Kinetic Sampling: At precise intervals (e.g., 2, 5, 10, 15, 30, and 60 minutes), withdraw a 10 µL aliquot and immediately dilute it into 990 µL of the EDTA Quench Solution.
HPLC Analysis:
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Ramp from 20% to 80% ACN over 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (optimal for both the phenolic and triazole chromophores).
Data Extraction: Inject 10 µL of each quenched timepoint. Plot the integrated peak area of the triazole product versus time to extract the kinetic rate.
Reaction & Analytical Workflow
CuAAC reaction workflow and HPLC kinetic sampling for 3-(azidomethyl)phenol.
References
Title : Development of Palladium Catalysts for Regioselective Functionalization of Simple Organic Molecules
Source : University of Memphis Digital Commons
URL :[Link]
Title : Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand
Source : Glen Research
URL : [Link]
The Analytical Imperative: Why In-Depth Structural Analysis Matters
A Comprehensive Guide to the Structural Analysis of 3-(Azidomethyl)phenol-Peptide Conjugates For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced therapeutics, peptide conjugates h...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the Structural Analysis of 3-(Azidomethyl)phenol-Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, peptide conjugates have emerged as a promising class of molecules, offering enhanced stability, targeted delivery, and novel functionalities. Among the various conjugation strategies, the use of 3-(azidomethyl)phenol as a linker, often coupled with peptides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has gained significant traction.[1][2] The resulting triazole linkage is highly stable under physiological conditions, making these conjugates attractive for various biomedical applications.[3] However, the introduction of this aromatic, non-native linker imparts unique structural complexities that demand a multi-faceted analytical approach for comprehensive characterization.
This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of 3-(azidomethyl)phenol-peptide conjugates. As a senior application scientist, the following sections will not only detail the "how" but, more importantly, the "why" behind the selection and application of each method, grounded in scientific principles and practical considerations.
The covalent attachment of the 3-(azidomethyl)phenol moiety to a peptide can influence its primary sequence verification, purity, secondary and tertiary structure, and ultimately, its biological activity and stability. A thorough structural analysis is therefore not merely a quality control step but a critical component of the research and development process, ensuring the production of well-defined and reliable therapeutic candidates.
A Multi-Pronged Approach to Structural Elucidation
No single analytical technique can fully unravel the structural intricacies of these conjugates. A synergistic approach, leveraging the orthogonal strengths of various methods, is essential. This guide will focus on a quartet of powerful techniques: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD).
Figure 1. An overview of the experimental workflow for the synthesis, purification, and structural analysis of 3-(azidomethyl)phenol-peptide conjugates.
I. Mass Spectrometry (MS): The First Line of Inquiry
Mass spectrometry is an indispensable tool for the initial characterization of peptide conjugates, providing rapid and accurate determination of molecular weight and sequence information.[4][5]
Causality Behind Experimental Choices: For 3-(azidomethyl)phenol-peptide conjugates, MS confirms the successful conjugation by detecting the expected mass shift. High-resolution mass spectrometry (HRMS) is particularly crucial for resolving the isotopic pattern of the conjugate and confirming its elemental composition. Tandem mass spectrometry (MS/MS) is employed to verify the peptide sequence and, importantly, to pinpoint the site of modification. The fragmentation pattern can also provide insights into the stability of the triazole linkage.[6]
Comparison of MS Techniques:
Technique
Principle
Strengths for Conjugate Analysis
Limitations
Electrospray Ionization (ESI)
Soft ionization of molecules from solution.
Gentle ionization preserves the intact conjugate; readily coupled with HPLC (LC-MS).[4]
Can produce multiple charge states, complicating spectral interpretation for heterogeneous samples.
MS1 Scan: Acquire full scan spectra over a mass range appropriate for the expected charge states of the conjugate.
MS/MS Scan: Use data-dependent acquisition to trigger fragmentation of the most abundant precursor ions from the MS1 scan.
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[7]
Data Analysis: Process the data using appropriate software to identify the intact mass of the conjugate and to sequence the peptide from the MS/MS spectra, confirming the site of modification.
II. High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the workhorse for the purification and purity assessment of peptide conjugates.[2][9] The introduction of the hydrophobic 3-(azidomethyl)phenol group can significantly alter the retention behavior of the peptide, making method development crucial.
Causality Behind Experimental Choices: Reversed-phase HPLC (RP-HPLC) is the most common mode for peptide analysis due to its high resolving power.[10] The choice of column, mobile phase, and gradient is critical for achieving good separation of the conjugate from unreacted peptide, excess linker, and other impurities. The use of a UV detector allows for quantification of the conjugate and assessment of its purity.[5][11]
Comparison of HPLC Detectors:
Detector
Principle
Strengths for Conjugate Analysis
Limitations
UV-Vis
Measures the absorbance of UV-Vis light by the sample.
Robust, reproducible, and provides quantitative information on purity. The phenol group in the linker provides a chromophore for detection at ~270-280 nm.[12]
Cannot provide molecular weight information; co-eluting impurities with similar UV absorbance can be missed.[11]
Mass Spectrometry (as a detector)
Measures the mass-to-charge ratio of the eluting compounds.
Provides molecular weight information for each peak, allowing for the identification of impurities and byproducts.[11]
Quantification can be more complex than with a UV detector.
Experimental Protocol: RP-HPLC Purity Analysis
Sample Preparation: Dissolve the conjugate in the initial mobile phase conditions to ensure good peak shape.
HPLC System:
Column: C18 or C8 reversed-phase column with a pore size of 100-300 Å.
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: A shallow gradient tailored to the hydrophobicity of the conjugate (e.g., 20-60% B over 30 minutes).[12]
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
Detection: UV at 214 nm (peptide backbone) and 280 nm (aromatic residues).[12]
Data Analysis: Integrate the peak areas to determine the purity of the conjugate. The presence of multiple peaks may indicate impurities or isomers.
Figure 2. A schematic of a typical RP-HPLC workflow for the analysis of 3-(azidomethyl)phenol-peptide conjugates.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the 3D Architecture
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and conformation of molecules in solution.[4][13] For peptide conjugates, NMR can provide invaluable insights into how the modification affects the peptide's fold and dynamics.
Causality Behind Experimental Choices: 2D NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign the proton resonances of the peptide and to identify through-bond and through-space correlations.[14] Chemical shift perturbations (CSPs) between the conjugated and unconjugated peptide can reveal the regions of the peptide that are structurally affected by the modification.[4] The aromatic protons of the 3-(azidomethyl)phenol moiety will give rise to distinct signals in the NMR spectrum, providing a direct spectroscopic handle on the linker.
Comparison of NMR Experiments:
Experiment
Information Gained
Relevance to Conjugate Analysis
1D ¹H NMR
Provides a general overview of the sample's composition and purity.
Can detect the presence of the aromatic protons from the linker.
2D COSY/TOCSY
Identifies through-bond scalar couplings between protons.
Aids in the assignment of amino acid spin systems.
2D NOESY/ROESY
Identifies through-space dipolar couplings between protons (<5 Å).
Provides distance restraints for 3D structure calculation and reveals the spatial proximity of the linker to the peptide.
¹H-¹⁵N HSQC
Correlates the amide proton with the amide nitrogen.
Highly sensitive to changes in the chemical environment of the peptide backbone; ideal for CSP mapping.
Experimental Protocol: 2D NMR for Structural Analysis
Sample Preparation: Dissolve the lyophilized conjugate to a concentration of 0.5-2 mM in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) containing 10% D₂O for the lock signal.[15][16]
NMR Spectrometer: A high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
Data Acquisition:
Temperature: 298 K.
1D ¹H: Acquire a standard 1D proton spectrum.
2D TOCSY: Acquire a TOCSY spectrum with a mixing time of 60-80 ms.
2D NOESY: Acquire a NOESY spectrum with a mixing time of 150-300 ms.
¹H-¹⁵N HSQC (if ¹⁵N-labeled): Acquire a standard HSQC spectrum.
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances and use the NOE-derived distance restraints to calculate a 3D structural ensemble of the conjugate.
IV. Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[7][17] The introduction of a bulky, aromatic moiety like 3-(azidomethyl)phenol can potentially perturb the secondary structure of the peptide, which can be monitored by CD.
Causality Behind Experimental Choices: The far-UV CD spectrum (190-250 nm) is sensitive to the conformation of the peptide backbone. Changes in the CD spectrum upon conjugation can indicate alterations in the α-helical, β-sheet, or random coil content of the peptide. It is important to note that aromatic side chains can contribute to the far-UV CD spectrum, which needs to be considered when interpreting the data for these conjugates.[18][19]
Data Presentation: Interpreting CD Spectra
Secondary Structure
Characteristic CD Signals (nm)
α-helix
Negative bands at ~222 and ~208 nm, positive band at ~192 nm.
β-sheet
Negative band at ~218 nm, positive band at ~195 nm.
Random Coil
Strong negative band near 200 nm.
Experimental Protocol: Far-UV CD Spectroscopy
Sample Preparation: Prepare a solution of the conjugate at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[7]
CD Spectrometer:
Wavelength Range: 190-260 nm.
Cuvette: Use a quartz cuvette with a path length of 0.1 cm.
Parameters: Set the bandwidth to 1.0 nm, data pitch to 0.5 nm, and scanning speed to 50 nm/min.
Averaging: Average at least three scans to improve the signal-to-noise ratio.
Data Analysis: Subtract the buffer baseline from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) to normalize for concentration and path length. Compare the spectrum of the conjugate to that of the unconjugated peptide.
Synthesis of 3-(Azidomethyl)phenol-Peptide Conjugates via Click Chemistry
The synthesis of these conjugates typically involves the introduction of an alkyne-functionalized amino acid into the peptide sequence during solid-phase peptide synthesis (SPPS), followed by the copper(I)-catalyzed click reaction with 3-(azidomethyl)phenol.[20][21]
Experimental Protocol: On-Resin Click Conjugation
Peptide Synthesis: Synthesize the alkyne-containing peptide on a solid support using standard Fmoc-based SPPS.[22]
Click Reaction Cocktail: Prepare a solution of 3-(azidomethyl)phenol (1.5 eq), CuSO₄·5H₂O (0.1 eq), and sodium ascorbate (0.5 eq) in a suitable solvent like DMF/water.
Conjugation: Add the click reaction cocktail to the resin-bound peptide and react for 2-4 hours at room temperature.
Cleavage and Deprotection: Cleave the conjugate from the resin and remove the side-chain protecting groups using a standard TFA-based cleavage cocktail.
Purification: Purify the crude conjugate by preparative RP-HPLC.[2]
Conclusion: An Integrated Analytical Strategy
The structural characterization of 3-(azidomethyl)phenol-peptide conjugates requires a thoughtful and integrated analytical strategy. Mass spectrometry provides the initial confirmation of successful conjugation and sequence identity. HPLC is essential for purification and purity assessment. NMR spectroscopy offers an unparalleled view of the three-dimensional structure and conformational changes upon modification. Finally, circular dichroism provides a rapid assessment of the impact on secondary structure. By combining the insights from these powerful techniques, researchers can gain a comprehensive understanding of their peptide conjugates, paving the way for the development of novel and effective therapeutics.
References
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Author: BenchChem Technical Support Team. Date: March 2026
Advanced Safety and Operational Guide: Handling 3-(Azidomethyl)phenol
Executive Summary & Hazard Profile
3-(Azidomethyl)phenol (C7H7N3O) is a highly versatile bifunctional molecule widely utilized in bioconjugation, click chemistry (CuAAC), and photoaffinity labeling. However, handling this compound requires navigating a complex, dual-threat hazard profile:
Phenol Toxicity: Severe corrosivity and rapid dermal absorption leading to systemic toxicity, central nervous system depression, and potential organ failure.
Azide Reactivity: High-energy organic azide moiety sensitive to thermal, photolytic, and mechanical shock, with the potential for explosive decomposition.
This guide provides researchers with a self-validating system for Personal Protective Equipment (PPE) selection, operational workflows, and emergency response, ensuring safety through mechanistic understanding rather than rote memorization.
Quantitative Stability Assessment
Before handling any organic azide, a structural stability assessment is mandatory to predict its explosive potential. We utilize two standard metrics: the "Rule of Six" and the (C+O)/N ratio ()[1].
Table 1: Stability Metrics for 3-(Azidomethyl)phenol
Warning. A ratio < 3 indicates heightened explosive potential. Do not scale up synthesis or concentrate via rotary evaporation without rigorous safety validation[1].
Causality Note: Because the (C+O)/N ratio falls below the ideal threshold of 3, this compound must be treated as highly reactive. It should never be distilled, sublimated, or scraped with rigid tools.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is grossly insufficient for this compound. The lipophilic nature of phenol rapidly defeats standard barriers, while the azide moiety requires blast mitigation.
Phenol rapidly permeates standard nitrile gloves (breakthrough can occur in < 5 mins). Neoprene/Butyl provides physical durability, while Silver Shield ensures an absolute barrier against systemic phenol absorption ()[3].
Eye & Face Protection
ANSI Z87.1 Chemical splash goggles + Full-face polycarbonate blast shield.
Protects against both corrosive phenol splashes (which cause irreversible corneal damage) and potential fragmentation from azide detonation[4].
Body Protection
Flame-resistant (FR) lab coat over long pants + Butyl rubber apron.
FR material mitigates fire risk from exothermic azide decomposition. The butyl apron prevents phenol from soaking through to the skin during a major spill[5].
Operational Workflow & Chemical Handling
This step-by-step methodology ensures that every action mitigates both the toxicity of the phenol and the reactivity of the azide.
Caption: Standard operational workflow for mitigating dual hazards of 3-(Azidomethyl)phenol.
Step-by-Step Methodology:
Environmental Setup: Conduct all operations inside a certified chemical fume hood. Position a portable polycarbonate blast shield between the operator and the reaction vessel. Keep the sash as low as possible.
Tool Selection (Critical): Use only Teflon, ceramic, or plastic spatulas. Never use metal spatulas.
Causality: Azides react with heavy metals (e.g., copper, lead, brass) and stainless steel over time to form highly unstable, friction-sensitive metal azides ()[2].
Solvent Verification: Ensure no halogenated solvents (e.g., dichloromethane, chloroform) are used in the reaction or purification.
Causality: Azides react with halogenated solvents to form diazidomethane or triazidomethane, which are violently explosive ()[6].
Thermal and Photolytic Control: Maintain reaction temperatures well below the decomposition threshold (typically < 80°C for aromatic azides). Wrap reaction vessels in aluminum foil to prevent photolytic degradation.
Waste Management: All aqueous waste containing azides must be kept at a pH > 9 using sodium hydroxide.
Causality: In acidic conditions, azides protonate to form hydrazoic acid (HN3), a highly toxic, volatile, and explosive gas[1]. Collect azide waste in a dedicated, clearly labeled, non-metallic container.
Emergency Response: Dermal Exposure Protocol
Phenol exposure is a severe medical emergency. Because phenol acts as a local anesthetic, chemical burns may not be immediately painful, leading to delayed treatment and lethal systemic absorption.
Caption: Emergency response pathway for dermal exposure to phenol-containing compounds.
First Aid Methodology:
Immediate Decontamination: Rapidly remove all contaminated clothing. Do not pull contaminated shirts over the head; cut them off if necessary to prevent facial exposure.
PEG Application (The Gold Standard): Immediately swab the affected area with low-molecular-weight polyethylene glycol (PEG-300 or PEG-400).
Causality: Water merely dilutes phenol and can expand the surface area of absorption. PEG acts as a solvent sink, drawing the lipophilic phenol out of the dermal tissue via osmotic and solubility gradients ()[3].
Continuous Wiping: Continue wiping with fresh PEG-soaked gauze until the distinct, sweet/medicinal odor of phenol is no longer detectable.
Medical Escalation: Seek immediate medical attention, even for small exposures, as systemic toxicity can cause arrhythmias and central nervous system depression.
References
Title: Phenol Standard Operating Procedure
Source: Yale Environmental Health & Safety
URL: [Link]
Title: SOP For Handling Azides And Other Potentially Explosive Materials
Source: University College Dublin (UCD) School of Chemistry
URL: [Link]
Title: Safe Handling of Azides
Source: University of Pittsburgh Environmental Health and Safety
URL: [Link]
Title: Sodium Azide and Organic Azides
Source: UC Santa Barbara Environmental Health & Safety
URL: [Link]